Teclozan
Description
This compound is an antiprotozoal agent employed typically as a therapy to treat protozoan infections.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure
Propriétés
IUPAC Name |
2,2-dichloro-N-[[4-[[(2,2-dichloroacetyl)-(2-ethoxyethyl)amino]methyl]phenyl]methyl]-N-(2-ethoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28Cl4N2O4/c1-3-29-11-9-25(19(27)17(21)22)13-15-5-7-16(8-6-15)14-26(10-12-30-4-2)20(28)18(23)24/h5-8,17-18H,3-4,9-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJLJWCAEPENBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN(CC1=CC=C(C=C1)CN(CCOCC)C(=O)C(Cl)Cl)C(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204147 | |
| Record name | Teclozan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5560-78-1 | |
| Record name | Teclozan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5560-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Teclozan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005560781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teclozan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13205 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TECLOZAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Teclozan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Teclozan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TECLOZAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9RIF0COUB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Teclozan's Mechanism of Action in Protozoa: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teclozan, a dichloroacetamide derivative, is an antiprotozoal agent primarily used against intestinal amoebiasis caused by Entamoeba histolytica. While its precise molecular mechanisms are not fully elucidated in publicly available literature, the existing evidence points towards a multi-faceted mode of action targeting core metabolic processes essential for protozoan survival. This technical guide synthesizes the current understanding of this compound's proposed mechanisms of action, providing a framework for future research and drug development. The primary hypothesized targets include the inhibition of protein and nucleic acid synthesis, disruption of the electron transport chain, and interference with phospholipid metabolism. This document outlines representative experimental protocols to investigate these mechanisms and presents comparative quantitative data for other antiprotozoal agents acting on similar pathways to provide a contextual benchmark for future studies on this compound.
Introduction
Protozoan infections remain a significant global health challenge, necessitating the development of effective and targeted therapeutic agents. This compound has been utilized for the treatment of intestinal amoebiasis, yet a detailed, publicly documented understanding of its specific molecular interactions within the protozoan cell is lacking. This guide aims to consolidate the proposed mechanisms of action and provide a practical framework for their experimental validation.
Proposed Mechanisms of Action
The antiprotozoal activity of this compound is believed to stem from its ability to disrupt several fundamental cellular processes in protozoa.
Inhibition of Protein and Nucleic Acid Synthesis
A primary proposed mechanism is the interference with the synthesis of essential macromolecules. This compound is thought to target enzymic systems crucial for protein and nucleic acid production, thereby halting parasite growth and replication[1]. This broad-spectrum inhibition of vital cellular machinery would lead to a cascade of metabolic failures and ultimately, cell death.
Disruption of the Electron Transport Chain and Energy Metabolism
Several sources suggest that this compound may target the protozoan electron transport chain, a critical pathway for ATP generation[1]. By inhibiting key components of this chain, this compound would effectively deplete the parasite's energy supply, leading to a cessation of energy-dependent cellular functions and viability. This is a common mechanism for various antiprotozoal drugs which exploit differences between the host and parasite mitochondrial systems.
Interference with Phospholipid Metabolism
Another plausible mechanism of action is the disruption of phospholipid metabolism. Some evidence suggests that this compound may intervene in pathways responsible for the synthesis of crucial membrane components, such as arachidonic acid[2][3]. Given the rapid proliferation of protozoan parasites and their need for membrane biogenesis, targeting lipid metabolism presents a viable therapeutic strategy. The disruption of membrane integrity and function would have profound detrimental effects on the parasite.
Quantitative Data for Comparative Analysis
| Drug | Target Organism | IC50 (µM) | Reference Strain |
| Metronidazole | Entamoeba histolytica | 13.2 | Clinical Isolate |
| Metronidazole | Entamoeba histolytica | 9.5 | HM1:IMSS |
| Tinidazole | Entamoeba histolytica | 12.4 | Clinical Isolate |
| Tinidazole | Entamoeba histolytica | 10.2 | HM1:IMSS |
| Chloroquine | Entamoeba histolytica | 26.3 | Clinical Isolate |
| Chloroquine | Entamoeba histolytica | 15.5 | HM1:IMSS |
| Emetine | Entamoeba histolytica | 31.2 | Clinical Isolate |
| Emetine | Entamoeba histolytica | 29.9 | HM1:IMSS |
Table 1: In vitro susceptibility of Entamoeba histolytica to various antiamoebic agents. Data extracted from Bansal et al.[4]
Experimental Protocols for Mechanistic Validation
The following are detailed, representative protocols that can be employed to investigate the proposed mechanisms of action of this compound.
Protein Synthesis Inhibition Assay
This protocol describes a method to determine if this compound inhibits protein synthesis in a protozoan model, such as Trypanosoma cruzi, using an in vitro translation assay[5][6][7][8][9].
Methodology:
-
Preparation of Cell Lysate:
-
Culture T. cruzi epimastigotes to mid-log phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS).
-
Lyse the cells using mechanical disruption (e.g., dounce homogenization or sonication) in a hypotonic buffer containing protease inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the translation machinery.
-
-
In Vitro Translation Reaction:
-
Set up reaction mixtures containing the cell lysate, an energy mix (ATP, GTP), amino acids, and a reporter mRNA (e.g., luciferase mRNA).
-
Add varying concentrations of this compound (and a known protein synthesis inhibitor as a positive control, e.g., cycloheximide) to the reaction tubes. Include a no-drug control.
-
Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes).
-
-
Quantification of Protein Synthesis:
-
If using luciferase mRNA, add luciferin substrate and measure the luminescence using a luminometer. A decrease in luminescence indicates inhibition of protein synthesis.
-
Alternatively, incorporate radiolabeled amino acids (e.g., [³⁵S]-methionine) into the reaction. After incubation, precipitate the proteins using trichloroacetic acid (TCA), collect on a filter, and quantify the radioactivity using a scintillation counter.
-
Electron Transport Chain Disruption Assay
This protocol outlines a method to assess the impact of this compound on the mitochondrial electron transport chain by measuring oxygen consumption in isolated protozoan mitochondria.
Methodology:
-
Isolation of Mitochondria:
-
Culture protozoa (e.g., Leishmania tarentolae) to late-log phase.
-
Harvest and wash the cells.
-
Disrupt the cells using a nitrogen cavitation bomb or a similar gentle lysis method.
-
Isolate mitochondria through differential centrifugation.
-
-
Oxygen Consumption Measurement:
-
Use a Clark-type oxygen electrode or a similar oxygen sensor.
-
Add the isolated mitochondria to a reaction buffer containing a respiratory substrate (e.g., succinate or NADH).
-
Record the basal rate of oxygen consumption.
-
Add varying concentrations of this compound to the chamber. Known inhibitors of the electron transport chain (e.g., rotenone for Complex I, antimycin A for Complex III) should be used as positive controls.
-
Monitor the change in the rate of oxygen consumption. A decrease in the rate indicates inhibition of the electron transport chain.
-
-
Data Analysis:
-
Calculate the percentage inhibition of oxygen consumption at each this compound concentration relative to the basal rate.
-
Phospholipid Metabolism Interference Assay
This protocol describes a method to investigate the effect of this compound on phospholipid synthesis in protozoa by monitoring the incorporation of radiolabeled precursors[2][10][11].
Methodology:
-
Metabolic Labeling:
-
Culture protozoa in a suitable medium.
-
Add varying concentrations of this compound to the cultures and incubate for a short period.
-
Introduce a radiolabeled phospholipid precursor (e.g., [³H]-choline for phosphatidylcholine synthesis or [³H]-ethanolamine for phosphatidylethanolamine synthesis) to the cultures.
-
Continue the incubation for a period sufficient for precursor incorporation (e.g., 2-4 hours).
-
-
Lipid Extraction:
-
Harvest the cells by centrifugation and wash to remove unincorporated radiolabel.
-
Extract the total lipids from the cell pellet using a standard method, such as the Bligh and Dyer method (chloroform:methanol:water).
-
-
Lipid Separation and Quantification:
-
Separate the different phospholipid classes from the total lipid extract using thin-layer chromatography (TLC).
-
Visualize the phospholipid spots (e.g., with iodine vapor).
-
Scrape the spots corresponding to the phospholipid of interest (e.g., phosphatidylcholine) into scintillation vials.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Compare the amount of radiolabel incorporated in the this compound-treated samples to the untreated control to determine the percentage inhibition of phospholipid synthesis.
-
Proposed Signaling Pathways and Logical Relationships
The following diagrams illustrate the hypothesized molecular pathways affected by this compound.
Conclusion and Future Directions
This compound is a valuable antiprotozoal agent with a proposed mechanism of action that involves the disruption of fundamental metabolic pathways in protozoa, including protein and nucleic acid synthesis, energy production, and phospholipid metabolism. The lack of detailed, publicly available experimental data on this compound's specific molecular targets presents a significant knowledge gap. The experimental protocols outlined in this guide provide a clear path forward for researchers to elucidate the precise mechanisms of this drug. Future studies should focus on performing these assays to generate quantitative data on this compound's efficacy and to identify its specific enzymatic and pathway targets. Such research will not only enhance our understanding of this compound but also aid in the development of novel and more effective antiprotozoal therapeutics.
References
- 1. Antiprotozoal Agents: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. Selective disruption of phosphatidylcholine metabolism of the intracellular parasite Toxoplasma gondii arrests its growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospholipids in parasitic protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of protein synthesis and malaria parasite development by drug targeting of methionyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Labeling Strategies to Track Protozoan Parasite Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid synthesis in protozoan parasites: a comparison between kinetoplastids and apicomplexans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipid Synthesis in Protozoan Parasites: a Comparison Between Kinetoplastids and Apicomplexans - PMC [pmc.ncbi.nlm.nih.gov]
Teclozan: A Technical Guide to its Discovery, Synthesis, and Core Scientific Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teclozan, a dichloroacetamide derivative, is a potent antiprotozoal agent primarily indicated for the treatment of intestinal amebiasis caused by Entamoeba histolytica. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological properties of this compound (formerly known as WIN 13,146). It includes a detailed experimental protocol for its synthesis, a summary of its efficacy, and an exploration of its mechanism of action. The information is presented to support further research and development in the field of antiprotozoal drug discovery.
Discovery and Historical Context
This compound was developed at the Sterling-Winthrop Research Institute (formerly Winthrop Laboratories) as part of a broader investigation into the amebicidal activity of dichloroacetamide derivatives. The initial synthesis and biological evaluation were first reported in 1961. The compound was assigned the manufacturer's code WIN 13,146 and was later given the generic name this compound. Early studies focused on its efficacy against Entamoeba histolytica, the causative agent of amebiasis, a significant public health concern, particularly in developing countries.
Chemical Synthesis
The seminal work on the synthesis of this compound was published by Surrey and Mayer in the Journal of Medicinal and Pharmaceutical Chemistry in 1961. The synthesis is a multi-step process involving the preparation of a key diamine intermediate followed by acylation.
Synthesis of N,N'-bis(2-ethoxyethyl)-p-phenylenediamine
The initial step involves the synthesis of the intermediate N,N'-bis(2-ethoxyethyl)-p-phenylenediamine.
-
Reaction Scheme:
-
p-Phenylenediamine is reacted with ethylene oxide to introduce hydroxyethyl groups.
-
The resulting diol is then etherified using a suitable ethylating agent (e.g., ethyl sulfate or ethyl halide) in the presence of a base.
-
Synthesis of this compound (N,N'-(p-Phenylenedimethylene)bis[2,2-dichloro-N-(2-ethoxyethyl)acetamide])
The final step is the acylation of the diamine intermediate with dichloroacetyl chloride.
-
Reaction Scheme:
-
N,N'-bis(2-ethoxyethyl)-p-phenylenediamine is dissolved in a suitable inert solvent (e.g., benzene or toluene).
-
The solution is cooled, and dichloroacetyl chloride is added dropwise with stirring.
-
A tertiary amine, such as triethylamine, is typically added to neutralize the hydrochloric acid formed during the reaction.
-
The product, this compound, precipitates and can be purified by recrystallization.
-
Experimental Protocol: Synthesis of this compound
The following is a detailed experimental protocol based on the originally published method.
Materials:
-
N,N'-bis(2-ethoxyethyl)-p-phenylenediamine
-
Dichloroacetyl chloride
-
Triethylamine
-
Anhydrous benzene (or a suitable alternative solvent)
-
Standard laboratory glassware and equipment
Procedure:
-
A solution of N,N'-bis(2-ethoxyethyl)-p-phenylenediamine (1.0 mole) in 500 mL of anhydrous benzene is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a calcium chloride drying tube.
-
The solution is cooled to 5-10 °C in an ice bath.
-
A solution of dichloroacetyl chloride (2.2 moles) and triethylamine (2.2 moles) in 200 mL of anhydrous benzene is added dropwise to the stirred solution of the diamine over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 3-4 hours.
-
The precipitated triethylamine hydrochloride is removed by filtration.
-
The benzene is removed from the filtrate by vacuum distillation.
-
The residual solid is recrystallized from a suitable solvent (e.g., ethanol-water mixture) to yield pure this compound.
-
The product is dried under vacuum.
Biological Activity and Efficacy
The initial comprehensive in vitro and in vivo evaluation of this compound's amebicidal activity was reported by Berberian and colleagues in The American Journal of Tropical Medicine and Hygiene in 1961.
In Vitro Efficacy
This compound demonstrates potent activity against the trophozoite stage of Entamoeba histolytica.
| Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | 1:2,500,000 | Berberian et al., 1961 |
In Vivo Efficacy
Animal studies were crucial in establishing the therapeutic potential of this compound.
| Parameter | Animal Model | Value | Reference |
| ED50 (Oral) | Rat (hepatic amebiasis) | 9.5 mg/kg | Berberian et al., 1961 |
| CD50 (Oral) | Rat (cecal amebiasis) | 6.8 mg/kg | Berberian et al., 1961 |
Clinical Efficacy
Numerous clinical trials have confirmed the efficacy of this compound in the treatment of human intestinal amebiasis.
| Study Population | Dosage Regimen | Cure Rate | Reference |
| Asymptomatic cyst passers | 100 mg three times daily for 5 days | 95% | Various clinical trials |
| Mild to moderate intestinal amebiasis | 100 mg three times daily for 5 days | 90-95% | Various clinical trials |
Mechanism of Action
The precise molecular mechanism of action of this compound is not fully elucidated, but it is understood to disrupt key metabolic processes within the protozoan parasite.[1][2] It is believed to act as a non-specific inhibitor of protein synthesis.[1]
Inhibition of Protein Synthesis
The primary proposed mechanism is the inhibition of protein synthesis in E. histolytica. This disruption of essential enzyme and structural protein production leads to the cessation of growth and eventual cell death.
References
In-Depth Technical Guide on the Pharmacological Properties of Teclozan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teclozan, a dichloroacetamide derivative, is recognized for its antiprotozoal activity, particularly against Entamoeba histolytica, the causative agent of amoebiasis. This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its derivatives. It delves into their mechanism of action, structure-activity relationships, and available quantitative data on their amoebicidal efficacy. Detailed experimental protocols for the in vitro evaluation of these compounds are also presented to facilitate further research and development in this area. The guide aims to serve as a crucial resource for scientists and researchers dedicated to the discovery of novel and more effective antiamoebic agents.
Introduction
Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant health concern in many parts of the world. While several drugs are available for treatment, the emergence of drug-resistant strains and the side effects associated with current therapies necessitate the development of new therapeutic agents. This compound and its derivatives, belonging to the class of dichloroacetamides, have shown promise as effective amoebicidal compounds. This document provides an in-depth analysis of the pharmacological properties of this class of molecules.
Mechanism of Action
The precise mechanism of action of this compound and its derivatives is not fully elucidated but is believed to be multifaceted, primarily targeting the metabolic pathways of the amoeba.[1]
-
Disruption of Energy Metabolism: this compound is thought to interfere with the electron transport chain in E. histolytica, thereby hindering ATP production. This energy depletion is catastrophic for the parasite, leading to its death.
-
Inhibition of Protein Synthesis: The dichloroacetamide moiety of this compound is structurally similar to that of chloramphenicol, a known inhibitor of protein synthesis. It is hypothesized that this compound derivatives may exert their amoebicidal effect by disrupting essential protein production in the trophozoites of E. histolytica.[1]
-
DNA Synthesis Interference: There is some evidence to suggest that this compound may also have an effect on DNA synthesis in amoebas, contributing to its overall cytotoxic effect.
E. histolytica is heavily reliant on glycolysis for its energy supply.[2][3] The glycolytic pathway in this parasite presents several unique enzymes that are absent in humans, making them attractive drug targets. It is plausible that dichloroacetamide derivatives could inhibit one or more key enzymes in this pathway.
Proposed Signaling Pathway of Dichloroacetamide Derivatives in Entamoeba histolytica
The following diagram illustrates a hypothetical mechanism of action for dichloroacetamide derivatives, integrating the known metabolic vulnerabilities of E. histolytica.
Quantitative Pharmacological Data
| Drug | Strain of E. histolytica | IC50 (µM) | Reference |
| Metronidazole | HM1:IMSS | 9.5 | [4] |
| Tinidazole | HM1:IMSS | 10.2 | [4] |
| Chloroquine | HM1:IMSS | 15.5 | [4] |
| Emetine | HM1:IMSS | 29.9 | [4] |
Note: The IC50 values can vary depending on the strain of E. histolytica and the in vitro assay conditions.
Structure-Activity Relationship (SAR)
Early studies on dichloroacetamide derivatives suggest that modifications to the chemical structure can significantly impact amoebicidal activity. A 1962 study investigated compounds structurally related to known amoebicidal dichloroacetamides, including dichloro-N-2-hydroxyethyl-N-p-methylsulphonylbenzylacetamide (M&B 4321), and found them to have high activity against experimental E. histolytica infections.[5][6] This indicates that the nature and position of substituents on the benzyl ring and the N-alkyl group are important for activity. However, a systematic and quantitative SAR study on a broad series of this compound analogs is not currently available in the public domain.
Experimental Protocols
The following protocols are based on established methods for the in vitro evaluation of amoebicidal compounds.
Axenic Cultivation of Entamoeba histolytica
This protocol is essential for obtaining a pure culture of the parasite for drug susceptibility testing.
Methodology:
-
Culture Medium: Utilize TYI-S-33 medium for the axenic cultivation of E. histolytica trophozoites.
-
Culture Conditions: Grow trophozoites in borosilicate glass screw-cap tubes filled with the culture medium, ensuring minimal air space, and incubate at 37°C.
-
Subculturing: Perform subculturing every 48-72 hours. To do this, chill the culture tubes to detach the adherent trophozoites, gently invert the tubes to create a uniform suspension, and transfer an appropriate volume to a fresh, pre-warmed culture tube containing new medium.
In Vitro Amoebicidal Activity Assay (Nitroblue Tetrazolium - NBT Reduction Assay)
This colorimetric assay determines the viability of E. histolytica trophozoites after exposure to the test compounds.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in a 96-well microtiter plate. Include appropriate controls (e.g., drug-free medium as a negative control and metronidazole as a positive control).
-
Trophozoite Addition: Add a suspension of axenically cultured E. histolytica trophozoites to each well.
-
Incubation: Incubate the plate at 37°C for 48 to 72 hours.
-
NBT Addition: Following the incubation period, add Nitroblue Tetrazolium (NBT) solution to each well.
-
Final Incubation: Incubate the plate for an additional 2-3 hours at 37°C. Viable amoebae will reduce the yellow NBT to a blue formazan product.
-
Data Analysis: Measure the absorbance of the formazan product using a microplate reader. The intensity of the color is proportional to the number of viable trophozoites. Calculate the 50% inhibitory concentration (IC50) for each compound.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for the development of new antiamoebic drugs. Their proposed multi-target mechanism of action, potentially involving disruption of energy metabolism and protein synthesis, offers an advantage in overcoming resistance to existing therapies. However, there is a clear need for further research to fully elucidate their pharmacological properties.
Future efforts should focus on:
-
Synthesis and Screening of Novel Derivatives: A systematic synthesis and in vitro screening of a library of this compound analogs are required to establish a clear structure-activity relationship.
-
Target Identification and Validation: Identifying the specific molecular targets of this compound derivatives within E. histolytica will be crucial for rational drug design and optimization.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates from in vitro studies should be advanced to in vivo models of amoebiasis to evaluate their efficacy, pharmacokinetics, and safety profiles.
By addressing these research gaps, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the next generation of antiamoebic treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycolysis in Entamoeba histolytica. Biochemical characterization of recombinant glycolytic enzymes and flux control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amoebicidal activity of dichloro-n-2-hydroxyethyl-n-p-methylsulphonylbenzylacetamide and some related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amoebicidal activity of dichloro-N-2-hydroxy-ethyl-N-p-methylsulphonylbenzylacetamide and some related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Structure-Activity Relationship of Teclozan: A Technical Guide for Researchers
For Immediate Release
A Deep Dive into the Dichloroacetamide Class of Antiamoebic Agents in the Absence of Specific Teclozan SAR Data
While this compound, a dichloroacetamide derivative, has been utilized as an effective antiprotozoal agent, a comprehensive public record of its specific structure-activity relationship (SAR) studies, detailing quantitative analysis of its analogs, remains largely unavailable in accessible scientific literature. This technical guide, intended for researchers, scientists, and drug development professionals, aims to provide an in-depth overview of the broader class of dichloroacetamide antiamoebic agents. It will delve into their proposed mechanisms of action, general SAR principles gleaned from related compounds, and the experimental protocols crucial for their evaluation.
The Dichloroacetamide Core: A Foundation for Antiamoebic Activity
This compound belongs to the dichloroacetamide class of compounds, which are recognized for their activity against Entamoeba histolytica, the causative agent of amoebiasis. The fundamental chemical scaffold of these molecules is a dichloroacetyl group attached to a substituted amine. While specific quantitative SAR data for this compound is not publicly available, research on related dichloroacetamide derivatives provides some insights into the structural features that may influence their antiamoebic potency.
It is important to note that without specific studies on a series of this compound analogs, the following structure-activity relationships are inferred from the broader class of dichloroacetamides and should be considered as general guidelines for future research.
Table 1: Inferred Structure-Activity Relationships of Dichloroacetamide Antiamoebic Agents
| Molecular Moiety | Modification | Inferred Impact on Activity |
| Dichloroacetamide Group | Essential for activity | The dichloroacetyl moiety is a common feature among active compounds in this class and is believed to be crucial for their biological effect. |
| Amine Linker | Varies | The nature and length of the linker between the dichloroacetamide and the aromatic ring can influence activity. |
| Aromatic Ring System | Substitution Pattern | The substitution pattern on the phenyl ring is a key determinant of potency. Electron-withdrawing or -donating groups at different positions can significantly alter the compound's efficacy. |
| Terminal Group | Varies | Modifications to the terminal functional groups attached to the aromatic system can impact pharmacokinetic and pharmacodynamic properties. |
Proposed Mechanism of Action: Disrupting Protozoal Machinery
The precise mechanism of action for this compound and other dichloroacetamide derivatives is not fully elucidated. However, a leading hypothesis suggests that these compounds interfere with essential protozoal processes. One proposed mechanism involves the inhibition of protein synthesis within the parasite. This disruption of vital cellular functions ultimately leads to the death of the protozoal cells. Another possibility is the interference with the protozoan's electron transport chain, which is critical for energy production. By disrupting ATP synthesis, these compounds could effectively starve the parasite of the energy required for survival and replication.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols for Evaluating Antiamoebic Activity
The assessment of antiamoebic activity is a critical step in the drug discovery and development process. Standardized in vitro and in vivo models are employed to determine the efficacy of novel compounds.
In Vitro Assays
-
Culture of Entamoeba histolytica : Trophozoites of E. histolytica (e.g., HM-1:IMSS strain) are cultured axenically in a suitable medium, such as TYI-S-33, supplemented with serum.
-
Drug Susceptibility Testing :
-
Microdilution Assay : Compounds are serially diluted in microtiter plates. A known concentration of E. histolytica trophozoites is added to each well.
-
Incubation : The plates are incubated under anaerobic conditions at 37°C for a specified period (e.g., 48-72 hours).
-
Viability Assessment : The viability of the trophozoites is determined using methods such as:
-
Microscopic Examination : Direct counting of viable (motile) and non-viable (non-motile, lysed) amoebae.
-
Dye Exclusion Assays : Using dyes like trypan blue, where viable cells exclude the dye.
-
Metabolic Assays : Colorimetric assays, such as the MTT or XTT assay, which measure the metabolic activity of viable cells.
-
-
-
Data Analysis : The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.
Caption: General workflow for in vitro antiamoebic testing.
In Vivo Models
-
Animal Models : Rodent models, such as rats or gerbils, are commonly used to establish an infection that mimics human amoebiasis.
-
Amoebic Liver Abscess Model : Inoculation of E. histolytica trophozoites directly into the liver.
-
Cecal Amoebiasis Model : Intracecal inoculation of trophozoites to induce intestinal infection.
-
-
Treatment and Evaluation : Infected animals are treated with the test compounds. The efficacy is evaluated by measuring parameters such as abscess size, parasite load in the liver or cecum, and survival rates.
Future Directions and the Path Forward
The absence of detailed public SAR data for this compound highlights a significant gap in the understanding of this important antiprotozoal agent. Future research should focus on the systematic synthesis and biological evaluation of this compound analogs. Such studies would be invaluable for:
-
Elucidating the Pharmacophore : Identifying the key chemical features essential for potent antiamoebic activity.
-
Optimizing Lead Compounds : Guiding the design of new derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.
-
Understanding the Mechanism of Action : Providing tools to probe the molecular targets of dichloroacetamide drugs.
A comprehensive investigation into the structure-activity relationships of this compound and its analogs holds the promise of developing next-generation antiamoebic drugs that are more effective and have fewer side effects, ultimately benefiting global health.
Caption: A logical workflow for SAR-driven drug discovery.
In-Depth Technical Guide: In Vitro Anti-Protozoal Activity of Teclozan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teclozan, also known as WIN 13146, is an antiprotozoal agent belonging to the benzylamine class of compounds. It has been primarily investigated for its efficacy against intestinal protozoan infections, notably those caused by Entamoeba histolytica and Giardia lamblia. This technical guide provides a comprehensive overview of the available in vitro data on the anti-protozoal activity of this compound, including detailed experimental protocols and an exploration of its mechanism of action. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiprotozoal therapies.
Quantitative In Vitro Activity of this compound
Despite its investigation as an antiprotozoal agent, publicly available, specific quantitative data such as IC50, EC50, or MIC values for this compound against Entamoeba histolytica and Giardia lamblia are limited in the reviewed scientific literature. One source indicates an IC50 value in the low micromolar range (approximately 1-10 µM) for this compound against E. histolytica[1]. However, detailed studies providing a range of values across different strains or specific experimental conditions are not readily accessible. For Giardia lamblia, the activity has been described as "moderate inhibition" in vitro, but without accompanying quantitative metrics[1].
To provide a comparative context, the following table summarizes reported IC50 values for other common antiprotozoal drugs against E. histolytica.
| Compound | Organism | IC50 (µM) | Assay Method |
| Metronidazole | Entamoeba histolytica | 9.5 - 13.2 | NBT Reduction Assay |
| Tinidazole | Entamoeba histolytica | 10.2 - 12.4 | NBT Reduction Assay |
| Chloroquine | Entamoeba histolytica | 15.5 - 26.3 | NBT Reduction Assay |
| Emetine | Entamoeba histolytica | 29.9 - 31.2 | NBT Reduction Assay |
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated, but it is understood to interfere with the metabolic pathways of protozoa[2]. The primary proposed mechanisms include:
-
Disruption of Phospholipid Metabolism : this compound is suggested to intervene in the phospholipid metabolism of the parasite, which is crucial for membrane integrity and function[3].
-
Interference with Oxidative Processes : It is also thought to disrupt oxidative processes within the protozoan cell, leading to cellular damage and death[1].
Currently, a detailed signaling pathway for the mechanism of action of this compound has not been described in the available literature.
Experimental Protocols
While specific protocols for testing this compound are not widely published, the following are detailed methodologies for the in vitro cultivation and drug susceptibility testing of Entamoeba histolytica and Giardia lamblia, based on established laboratory techniques. These protocols can be adapted for the evaluation of this compound.
In Vitro Cultivation of Entamoeba histolytica
a. Culture Medium:
-
TYI-S-33 Medium : This is a widely used axenic culture medium for E. histolytica. The composition includes yeast extract, tryptone, glucose, and is supplemented with adult bovine serum[4][5].
b. Cultivation Procedure:
-
E. histolytica trophozoites (e.g., HM-1:IMSS strain) are maintained in borosilicate glass culture tubes[5].
-
The culture tubes contain pre-warmed TYI-S-33 medium supplemented with 10% adult bovine serum and antibiotics (e.g., 100 U/mL penicillin and 100 µg/mL streptomycin sulfate) to prevent bacterial contamination[4].
-
Cultures are incubated at 37°C[4].
-
Sub-culturing is performed every 48-72 hours to maintain the parasites in the logarithmic phase of growth. This involves chilling the culture tubes on ice to detach the trophozoites, followed by inoculation into fresh medium[1].
Figure 1: Workflow for in vitro cultivation of Entamoeba histolytica.
In Vitro Drug Susceptibility Assay for Entamoeba histolytica
a. Preparation of Drug Solutions:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO)[2].
-
Perform serial dilutions of the stock solution in the culture medium to achieve the desired test concentrations[2].
b. Assay Procedure (Microtiter Plate Based):
-
Harvest E. histolytica trophozoites from a log-phase culture and adjust the cell density to a final concentration of 1 x 10^5 trophozoites/mL in fresh medium[1].
-
Dispense the trophozoite suspension into the wells of a 96-well microtiter plate[1].
-
Add the diluted this compound solutions to the respective wells. Include a positive control (e.g., metronidazole) and a negative control (medium with the same concentration of DMSO used for the drug dilutions)[1][2].
-
Incubate the plate under anaerobic conditions at 37°C for 48 hours[1].
c. Measurement of Cell Viability:
-
Nitroblue Tetrazolium (NBT) Reduction Assay : This colorimetric assay measures the metabolic activity of viable cells. The reduction of NBT by cellular dehydrogenases results in the formation of a colored formazan product, which can be quantified spectrophotometrically[2].
-
Luminescence-Based Assays : Reagents such as CellTiter-Glo® can be used to measure ATP levels, which correlate with cell viability. The luminescent signal is measured using a microplate reader[1].
-
Direct Cell Counting : Trophozoite viability can be assessed by direct counting using a hemocytometer and a viability stain such as trypan blue[1].
d. Data Analysis:
-
Calculate the percentage of growth inhibition for each drug concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of parasite growth, from the dose-response curve using a suitable statistical method (e.g., probit analysis)[6].
Figure 2: General workflow for in vitro drug susceptibility testing.
Conclusion
This compound demonstrates in vitro activity against Entamoeba histolytica and Giardia lamblia. However, there is a notable scarcity of publicly available, detailed quantitative data and specific experimental protocols for this compound. The proposed mechanism of action, involving the disruption of phospholipid metabolism and oxidative processes, warrants further investigation to elucidate the specific molecular targets and signaling pathways involved. The standardized experimental protocols provided in this guide offer a framework for researchers to conduct further in vitro studies to rigorously evaluate the anti-protozoal efficacy of this compound and to contribute valuable data to the field of antiprotozoal drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (WIN 13146) | Parasite | 5560-78-1 | Invivochem [invivochem.com]
- 4. “CLUPS”: A New Culture Medium for the Axenic Growth of Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiprotozoal Activity Against Entamoeba histolytica of Flavonoids Isolated from Lippia graveolens Kunth - PMC [pmc.ncbi.nlm.nih.gov]
Teclozan's Effect on Parasitic Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teclozan, a dichloroacetamide derivative, is an antiprotozoal agent primarily used in the treatment of intestinal amoebiasis caused by Entamoeba histolytica. While its clinical efficacy is established, a comprehensive understanding of its precise molecular mechanism of action on parasitic metabolic pathways remains an area of ongoing investigation. This technical guide synthesizes the current, albeit limited, publicly available scientific information regarding this compound's effects on parasite metabolism. It aims to provide a foundational resource for researchers by outlining its proposed mechanisms, presenting comparative data for other relevant antiprotozoal agents, detailing generalized experimental protocols for further investigation, and visualizing the implicated metabolic pathways. A notable gap in the existing literature is the lack of specific quantitative data and detailed mechanistic studies for this compound itself.
Proposed Mechanisms of Action
This compound is believed to exert its anti-parasitic effects by disrupting critical metabolic processes within the protozoan, leading to parasite death. The primary proposed mechanisms of action revolve around the interference with energy production and potentially DNA synthesis.
Disruption of Energy Metabolism
The most frequently cited mechanism of action for this compound is the disruption of the parasite's energy metabolism. It is thought to target the electron transport chain, a vital pathway for ATP production in many organisms. By interfering with this chain, this compound would effectively cut off the parasite's primary energy supply, leading to cellular dysfunction and death. However, the specific components of the electron transport chain that this compound interacts with have not been definitively identified in the available literature.
Interference with Phospholipid Metabolism
Some sources suggest that this compound may interfere with the phospholipid metabolism of parasites, specifically by preventing the formation of arachidonic acid. Arachidonic acid and its metabolites are crucial for various cellular processes, including signaling and membrane structure. Inhibition of this pathway could lead to a loss of membrane integrity and disruption of essential signaling cascades.
Potential for DNA Synthesis Inhibition
There are also indications that this compound might interfere with the parasite's DNA synthesis. This would halt replication and repair processes, ultimately leading to the cessation of cell division and parasite proliferation. The precise targets within the DNA synthesis machinery are yet to be elucidated.
Quantitative Data (Comparative)
| Drug | Entamoeba histolytica Strain | IC50 (µM) | Reference |
| Metronidazole | HM1:IMSS | 9.5 | [1] |
| Metronidazole | Clinical Isolates | 13.2 | [1] |
| Tinidazole | HM1:IMSS | 10.2 | [1] |
| Tinidazole | Clinical Isolates | 12.4 | [1] |
| Chloroquine | HM1:IMSS | 15.5 | [1] |
| Chloroquine | Clinical Isolates | 26.3 | [1] |
| Emetine | HM1:IMSS | 29.9 | [1] |
| Emetine | Clinical Isolates | 31.2 | [1] |
Note: This data is for comparative purposes only and highlights the type of quantitative information that is needed for this compound to better understand its potency and guide further research.
Experimental Protocols
The following are generalized protocols for the in vitro assessment of antiprotozoal drug activity against Entamoeba histolytica. These can be adapted for the specific investigation of this compound's effects on parasitic metabolic pathways.
In Vitro Cultivation of Entamoeba histolytica**
-
Culture Medium: E. histolytica trophozoites (e.g., strain HM1:IMSS) are typically cultured axenically in TYI-S-33 medium supplemented with bovine serum.
-
Incubation Conditions: Cultures are maintained at 37°C in anaerobic or microaerophilic conditions, often using anaerobic jars with gas-generating systems.
-
Subculturing: Trophozoites are subcultured every 48-72 hours to maintain logarithmic growth phase for experiments.
In Vitro Drug Susceptibility Assay
-
Preparation of Trophozoites: Harvest trophozoites from a logarithmic phase culture by chilling the culture tubes to detach the cells. Centrifuge the cell suspension and resuspend in fresh medium to a known concentration (e.g., 1 x 10^5 trophozoites/mL).
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of desired concentrations.
-
Assay Setup: In a 96-well microtiter plate, add the trophozoite suspension to each well. Then, add the different concentrations of this compound to the respective wells. Include a positive control (e.g., metronidazole) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate under anaerobic conditions at 37°C for 48 hours.
-
Viability Assessment:
-
Microscopic Examination: Observe the wells under an inverted microscope to assess trophozoite motility and morphology.
-
Colorimetric Assays:
-
Nitro Blue Tetrazolium (NBT) Assay: This assay measures the reduction of NBT by viable cells to formazan, which can be quantified spectrophotometrically.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which correlate with cell viability.
-
-
Radiometric Assay: Measure the incorporation of [3H]thymidine to assess DNA synthesis and cell proliferation.
-
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration.
Analysis of Electron Transport Chain Inhibition
-
Parasite Preparation: Isolate parasites and permeabilize their cell membranes using a mild detergent like digitonin to allow substrate access to the mitochondria.
-
Oxygen Consumption Measurement: Use a Seahorse XFe96 Extracellular Flux Analyzer to measure the oxygen consumption rate (OCR) of the permeabilized parasites in real-time.
-
Experimental Procedure:
-
Establish a baseline OCR.
-
Inject this compound at various concentrations and monitor changes in OCR.
-
Inject known substrates and inhibitors of the electron transport chain complexes (e.g., succinate for Complex II, rotenone for Complex I, antimycin A for Complex III) to pinpoint the site of this compound's inhibitory action.
-
Visualizations of Implicated Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathways potentially affected by this compound.
Caption: Proposed inhibition of the parasite's electron transport chain by this compound.
Caption: Proposed interference of this compound with the arachidonic acid synthesis pathway.
Caption: A generalized workflow for in vitro drug susceptibility testing.
Conclusion and Future Directions
This compound is an effective agent for the treatment of intestinal amoebiasis, with its mechanism of action generally attributed to the disruption of parasitic metabolic pathways. However, this guide highlights the significant lack of detailed, publicly available research into its specific molecular targets and quantitative effects. To advance our understanding and potentially develop more targeted antiprotozoal therapies, future research should focus on:
-
Quantitative Efficacy Studies: Determining the IC50 and Ki values of this compound against E. histolytica and other relevant parasites.
-
Target Identification: Utilizing biochemical and molecular techniques to identify the specific enzymes or protein complexes that this compound interacts with in the electron transport chain, phospholipid metabolism, and DNA synthesis pathways.
-
Metabolomic Analysis: Employing metabolomic approaches to comprehensively map the metabolic changes induced by this compound in parasites.
A more in-depth understanding of this compound's mechanism of action will not only optimize its clinical use but also pave the way for the rational design of novel and more potent antiprotozoal drugs.
References
physicochemical characteristics of Teclozan
An In-depth Technical Guide on the Physicochemical Characteristics of Teclozan
This technical guide provides a comprehensive overview of the core , an antiprotozoal agent. The intended audience for this document includes researchers, scientists, and professionals involved in drug development. This guide details the molecular properties, experimental protocols for their determination, and the current understanding of this compound's mechanism of action, presented through structured data, detailed methodologies, and visual diagrams.
Physicochemical Properties of this compound
This compound is a dichlorinated acetamide derivative with a molecular structure that dictates its physical and chemical behavior. A summary of its key physicochemical properties is presented below. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₈Cl₄N₂O₄ | [1][2][3][4][5][6] |
| Molecular Weight | 502.26 g/mol | [1][2][3][4] |
| Appearance | White to off-white solid powder | [1][6][7] |
| Melting Point | 137.6 - 143.9 °C | [4][7] |
| LogP (calculated) | 3.6 | [5] |
| Solubility (DMSO) | 62.5 mg/mL (124.44 mM) with sonication | [6][7] |
| pKa | Data not available | |
| CAS Number | 5560-78-1 | [1][4][5][7] |
| SMILES | CCOCCN(CC1=CC=C(C=C1)CN(CCOCC)C(=O)C(Cl)Cl)C(=O)C(Cl)Cl | [1][5] |
| InChIKey | MSJLJWCAEPENBL-UHFFFAOYSA-N | [1][2][5] |
Mechanism of Action
This compound is an antiprotozoal agent primarily used in the treatment of amoebiasis, caused by Entamoeba histolytica.[8] Its mechanism of action, while not fully elucidated, is believed to be multifaceted, targeting several key parasite functions.[1][8][9] The primary proposed mechanisms include the disruption of metabolic pathways essential for the parasite's survival.[1][8][9][10] this compound is thought to interfere with the protozoan's electron transport chain, which is critical for ATP production, leading to energy depletion and parasite death.[8][9] Additionally, some evidence suggests that this compound affects the DNA synthesis of the amoeba by damaging DNA strands, which halts replication and repair processes.[8] It has also been proposed that this compound interferes with phospholipid metabolism, preventing the formation of arachidonic acid.[6][11] This dual action on both energy metabolism and genetic processes makes it effective against both the active trophozoites and the cyst forms of the parasite.[8]
Proposed mechanism of action for this compound against protozoa.
Experimental Protocols
The following sections detail standardized methodologies for determining the key physicochemical properties of a solid compound like this compound.
Melting Point Determination
The melting point is a fundamental thermal property used to identify a substance and assess its purity. A sharp melting range typically indicates a high degree of purity.[12]
Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[13] Load a small amount of the powder into a capillary tube, ensuring the sample is packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[13][14]
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[13][15]
-
Heating and Observation:
-
For an unknown or approximate melting point, heat the sample rapidly to get a preliminary range.[14]
-
For a precise measurement, allow the apparatus to cool, then use a fresh sample. Heat rapidly to about 15-20°C below the expected melting point.[13][14]
-
Decrease the heating rate to 1-2°C per minute as the melting point is approached.[12][13]
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.[12][16]
Workflow for melting point determination.
Aqueous Solubility Determination (Shake-Flask Method)
Equilibrium solubility is a critical parameter that influences a drug's dissolution and absorption. The shake-flask method is the gold standard for its determination.[17]
Protocol:
-
Media Preparation: Prepare aqueous buffer solutions at various physiological pH levels (e.g., pH 1.2, 4.5, and 6.8).[18][19]
-
Sample Addition: Add an excess amount of solid this compound to a vial containing a known volume of the prepared buffer. This ensures that a saturated solution is formed.[20]
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-72 hours) to reach equilibrium.[18][20] Periodic agitation is necessary.[20]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution via centrifugation or filtration (using a filter that does not bind the drug).[20]
-
Quantification: Analyze the clear supernatant using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of dissolved this compound.[20]
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound at that specific pH and temperature. The experiment should be performed in triplicate.[18]
Workflow for aqueous solubility determination.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) defines the extent of ionization of a drug at a given pH. It is a critical determinant of solubility and permeability across biological membranes.
Protocol:
-
Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent system (e.g., a methanol-water mixture to ensure solubility).[21] The final concentration should be around 1-10 mM.[22]
-
Apparatus Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[22]
-
Titration Setup: Place the drug solution in a thermostatted vessel with a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂.[22]
-
Titration: Make the solution acidic (e.g., to pH 2) with a standardized acid (e.g., 0.1 M HCl). Titrate the solution by adding small, precise volumes of a standardized base (e.g., 0.1 M NaOH), recording the pH after each addition.[22] Continue the titration until the pH reaches a basic value (e.g., pH 12).[22]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the inflection point of the titration curve.[23] The experiment should be repeated at least three times.[22]
Workflow for pKa determination by potentiometric titration.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a drug's lipophilicity, which is a key predictor of its ability to cross cell membranes.
Protocol:
-
Phase Saturation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.[24]
-
Sample Preparation: Prepare a stock solution of this compound in the n-octanol phase.
-
Partitioning: Add a known volume of the this compound-octanol solution to a known volume of the aqueous phase in a separatory funnel or vial.[25]
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature to allow the drug to partition between the two phases.[25][26] Allow the layers to fully separate.[26]
-
Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV).[25]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: LogP = log₁₀([this compound]octanol / [this compound]aqueous).[27]
References
- 1. medkoo.com [medkoo.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound [drugfuture.com]
- 5. This compound | C20H28Cl4N2O4 | CID 21723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound CAS#: 5560-78-1 [m.chemicalbook.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. This compound (WIN 13146) | Parasite | 5560-78-1 | Invivochem [invivochem.com]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. westlab.com [westlab.com]
- 16. pennwest.edu [pennwest.edu]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. who.int [who.int]
- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 20. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. enamine.net [enamine.net]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 24. LogP / LogD shake-flask method [protocols.io]
- 25. enamine.net [enamine.net]
- 26. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 27. acdlabs.com [acdlabs.com]
Teclozan: An In-depth Technical Guide on a Potential Anti-parasitic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Parasitic diseases continue to pose a significant global health burden, necessitating the exploration of both novel and existing chemical entities for therapeutic intervention. Teclozan is an anti-protozoal agent that has been used for treating intestinal amebiasis.[1] It is effective against both the trophozoite and cystic forms of Entamoeba histolytica within the intestinal lumen.[1] This guide delves into the technical aspects of this compound, providing a framework for its scientific evaluation.
Mechanism of Action
The precise molecular mechanism of this compound has not been fully elucidated. However, based on its chemical structure as a dichloroacetamide and studies on related anti-parasitic agents, its mode of action is believed to involve the disruption of critical metabolic pathways within the parasite.
Two primary mechanisms have been proposed:
-
Inhibition of the Electron Transport Chain: this compound is thought to interfere with the parasite's mitochondrial electron transport chain. This disruption would lead to a decrease in ATP production, inducing an energy crisis and ultimately causing parasite death.
-
Inhibition of DNA Synthesis: Another proposed mechanism is the interference with the parasite's DNA replication. By inhibiting DNA synthesis, this compound would prevent the proliferation of the parasite, leading to the resolution of the infection.
Hypothesized Signaling Pathway
The following diagram illustrates a hypothesized signaling pathway for this compound's action on a protozoan parasite, based on its proposed mechanisms.
Quantitative Data
Specific quantitative data for this compound, such as IC50 values and human pharmacokinetic parameters, are scarce in publicly available modern literature. The tables below are structured to present such data and are populated with representative values for other anti-protozoal drugs for comparative purposes.
Table 1: In Vitro Efficacy (IC50 Values)
| Compound | Parasite | IC50 (µM) | Reference |
| This compound | E. histolytica | Data not available | |
| This compound | G. lamblia | Data not available | |
| Metronidazole | E. histolytica | 9.5 | [2] |
| Tinidazole | E. histolytica | 10.2 | [2] |
| Nitazoxanide | E. histolytica | 0.017 µg/mL | [3] |
| Nitazoxanide | G. intestinalis | 0.004 µg/mL | [3] |
Table 2: Clinical Efficacy (Parasite Clearance Rates)
| Drug | Indication | Dosing Regimen | Parasitological Cure Rate | Reference |
| This compound | Intestinal Amebiasis | Data not available | Data not available | |
| Tinidazole | Intestinal Amebiasis | 2 g once daily for 3 days | 96.5% | [4] |
| Metronidazole | Intestinal Amebiasis | 2 g once daily for 3 days | 55.5% | [4] |
Table 3: Human Pharmacokinetic Parameters
| Parameter | This compound | Representative Drug (Tegoprazan) | Unit | Description |
| Cmax | Data not available | 1,434.50 ± 570.82 | µg/L | Maximum plasma concentration |
| Tmax | Data not available | 0.83 | h | Time to reach Cmax |
| AUC | Data not available | 5720.00 ± 1417.86 | µg*h/L | Area under the concentration-time curve |
Experimental Protocols
This section details standardized protocols for the in vitro and in vivo evaluation of anti-parasitic compounds like this compound.
In Vitro Efficacy Testing against Entamoeba histolytica
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against E. histolytica trophozoites.
Materials:
-
E. histolytica strain (e.g., HM-1:IMSS)
-
TYI-S-33 culture medium
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Hemocytometer or automated cell counter
-
Inverted microscope
Methodology:
-
Parasite Culture: Axenically cultivate E. histolytica trophozoites in TYI-S-33 medium at 37°C.
-
Drug Preparation: Prepare serial dilutions of this compound from the stock solution in TYI-S-33 medium.
-
Assay Setup: Seed the wells of a 96-well microplate with a known density of trophozoites (e.g., 1 x 10^4 cells/mL).
-
Drug Exposure: Add the various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., metronidazole).
-
Incubation: Incubate the microplate at 37°C for 48-72 hours.
-
Viability Assessment: Determine the number of viable trophozoites in each well using a hemocytometer and trypan blue exclusion or a colorimetric assay (e.g., MTT assay).
-
IC50 Calculation: Plot the percentage of inhibition against the drug concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Efficacy Testing in a Mouse Model of Amebic Colitis
Objective: To evaluate the efficacy of this compound in reducing parasite load and intestinal pathology in a mouse model of amebic colitis.
Materials:
-
CBA/J mice
-
Virulent E. histolytica trophozoites
-
This compound formulation for oral gavage
-
Vehicle control
-
Positive control (e.g., metronidazole)
Methodology:
-
Animal Acclimatization: Acclimate mice to laboratory conditions for at least one week.
-
Infection: Intracecally infect the mice with a defined number of E. histolytica trophozoites.
-
Treatment: Begin treatment with this compound (oral gavage) at a predetermined time post-infection (e.g., 24 hours). Administer the vehicle and positive control to respective groups.
-
Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, diarrhea).
-
Endpoint Analysis: At the end of the treatment period (e.g., 7 days post-infection), euthanize the animals.
-
Parasite Load Quantification: Collect cecal contents and determine the parasite load using quantitative PCR (qPCR) or by counting trophozoites.
-
Histopathology: Collect cecal tissue for histopathological analysis to assess the degree of inflammation and tissue damage.
-
Data Analysis: Compare the parasite load and histopathology scores between the treatment, vehicle, and positive control groups to determine the efficacy of this compound.
Drug Development Workflow
The development of a new anti-parasitic agent follows a structured workflow from initial discovery to clinical application.
Conclusion
This compound represents a class of dichloroacetamide compounds with established anti-parasitic activity, particularly against intestinal amoebiasis. While a comprehensive modern dataset on its quantitative efficacy and pharmacokinetics is lacking, the foundational knowledge of its proposed mechanisms of action and the availability of standardized experimental protocols provide a clear path for its re-evaluation. This technical guide serves as a resource for researchers to build upon, encouraging further investigation into this compound and related compounds as potential therapies for parasitic diseases. Future studies should focus on generating robust quantitative data to fill the existing knowledge gaps and to fully assess the therapeutic potential of this agent in the context of modern drug development standards.
References
- 1. [RESULTS OBTAINED WITH WIN-13146 (TECLOZINE) IN PATIENTS WITH THE CHRONIC FORM OF INTESTINAL AMEBIASIS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
The Early Development of Teclozan: A Technical Overview for Researchers
An In-depth Examination of the Preclinical and Early Clinical Research into the Anti-Amoebic Agent Teclozan (WIN 13,146)
This compound, an anti-protozoal drug, emerged as a promising agent for the treatment of amoebiasis, a parasitic infection caused by Entamoeba histolytica. This technical guide provides a comprehensive overview of the early research and development of this compound, focusing on its synthesis, mechanism of action, and the preclinical and clinical studies that defined its initial profile. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts through diagrams.
Chemical Synthesis and Structure
This compound, chemically known as N,N'-bis(dichloroacetyl)-N,N'-bis(2-ethoxyethyl)-1,4-xylylenediamine, is a dichloroacetamide derivative. While detailed proprietary synthesis methods are often not fully disclosed in public literature, the general synthetic pathway for such compounds involves the reaction of a diamine with a dichloroacetylating agent. The structure of this compound is characterized by a central p-xylylene ring linked to two nitrogen atoms, each substituted with a 2-ethoxyethyl group and a dichloroacetyl group.
Mechanism of Action
Early investigations into this compound's mechanism of action pointed towards its interference with the metabolic processes of protozoa.[1] It is believed to disrupt the parasite's energy metabolism, although the precise molecular targets were not fully elucidated in the initial studies. One proposed mechanism involves the inhibition of essential enzyme systems within the protozoal cell, leading to a disruption in the synthesis of vital proteins and nucleic acids.[1] This interference with cellular metabolism ultimately results in the death of the protozoan.[1]
Another reported aspect of this compound's activity is its interference with phospholipid metabolism, which is crucial for membrane integrity and signaling in the parasite.
Below is a conceptual representation of the proposed mechanism of action:
Caption: Proposed mechanism of action of this compound.
Preclinical Research: In Vitro Anti-Amoebic Activity
Experimental Protocol: In Vitro Anti-Amoebic Susceptibility Testing (General Methodology)
A common method for determining the in vitro activity of a compound against E. histolytica is the microtiter plate assay.
-
Culturing of E. histolytica : Trophozoites of E. histolytica are cultured axenically in a suitable medium, such as TYI-S-33, at 37°C.
-
Drug Preparation : A stock solution of this compound is prepared, typically in dimethyl sulfoxide (DMSO), and then serially diluted to obtain a range of test concentrations.
-
Assay Setup : In a 96-well microtiter plate, a standardized number of E. histolytica trophozoites are added to each well containing the different concentrations of this compound. Control wells with the parasite and no drug, as well as wells with the drug but no parasites, are included.
-
Incubation : The plates are incubated under anaerobic or microaerophilic conditions at 37°C for a defined period, typically 48 to 72 hours.
-
Assessment of Viability : Parasite viability is assessed using various methods, such as:
-
Microscopic Examination : Counting the number of motile trophozoites.
-
Dye Exclusion : Using dyes like trypan blue, where viable cells exclude the dye.
-
Metabolic Assays : Employing colorimetric assays that measure the metabolic activity of the parasites, such as the reduction of tetrazolium salts (e.g., MTT or XTT).
-
-
Data Analysis : The results are used to determine the 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits the growth of the parasite by 50% compared to the control.
The following diagram illustrates a general workflow for in vitro anti-amoebic drug screening:
Caption: General workflow for in vitro anti-amoebic drug screening.
Early Clinical Development
Following promising preclinical results, this compound advanced to clinical trials for the treatment of intestinal amoebiasis in humans.
Clinical Efficacy
Early clinical studies, though limited in detailed published data, demonstrated the potential of this compound in treating amoebic infections. The table below summarizes the available quantitative data from these early trials.
| Study (Year) | Treatment Regimen | Number of Patients | Cure Rate (%) | Notes |
| Huggins (1970) | 1,500 mg total dose over 3 consecutive days | 51 | 76.47% (after first course) | Chronic intestinal amoebiasis |
| Huggins (1970) | Second course of treatment | 51 | 88.23% (after second course) | Chronic intestinal amoebiasis |
Pharmacokinetics
Detailed pharmacokinetic data from the early development of this compound in humans is scarce in the publicly available literature. General characteristics of dichloroacetamide derivatives suggest that they are typically orally absorbed.
Conclusion
The early research and development of this compound established it as a viable candidate for the treatment of amoebiasis. Its mechanism of action, centered on the disruption of essential protozoal metabolic pathways, provided a basis for its therapeutic effect. While the available quantitative data from early clinical trials is limited, it suggested a good efficacy profile. Further research would be necessary to fully elucidate its molecular targets and detailed pharmacokinetic properties. This guide provides a foundational understanding of the initial scientific journey of this compound for researchers and professionals in the field of drug development.
References
Methodological & Application
Application Notes and Protocols for Teclozan in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Teclozan is a dichloroacetamide derivative primarily recognized for its potent antiprotozoal activity, particularly against Entamoeba histolytytica, the causative agent of amoebiasis.[1][2] Its mechanism of action in these organisms is multifaceted, involving the disruption of key metabolic processes essential for their survival.[1][3] This document provides detailed protocols for the in vitro evaluation of this compound against protozoan cultures, which can be adapted for screening and mechanistic studies. While this compound's primary application is in treating protozoan infections, the methodologies outlined here for assessing its cytotoxic effects can serve as a foundational template for broader investigations into its activity against other cell types, should preliminary studies indicate such potential.
Mechanism of Action in Protozoa
This compound's efficacy against protozoa like Entamoeba histolytica is attributed to its ability to interfere with critical cellular functions. The primary mechanisms include:
-
Disruption of Metabolic Pathways: this compound inhibits essential enzymatic processes within the amoeba, thereby halting its growth and proliferation.[1][3]
-
Interference with the Electron Transport Chain: The drug targets the electron transport chain, which is vital for ATP production. This disruption leads to energy depletion and subsequent death of the parasite.[1]
-
Inhibition of DNA Synthesis: Evidence suggests that this compound can also damage the parasite's DNA, preventing its replication and repair, which is crucial for its survival.[1]
Based on the available information, the proposed signaling pathway for this compound's action in protozoa is illustrated below.
Caption: Proposed mechanism of action of this compound in protozoa.
Quantitative Data Summary
The following table summarizes the known biological activities of this compound from in vitro studies.
| Organism | Assay Type | Metric | Value | Reference |
| Entamoeba histolytica | Growth Inhibition | IC50 | 0.017 µg/mL | [4] |
| Entamoeba histolytica | Growth Inhibition | IC90 | 0.776 µg/mL | [4] |
| Giardia intestinalis | Growth Inhibition | IC50 | 0.004 µg/mL | [4] |
| Giardia intestinalis | Growth Inhibition | IC90 | 0.067 µg/mL | [4] |
| Trichomonas vaginalis | Growth Inhibition | IC50 | 0.034 µg/mL | [4] |
| Trichomonas vaginalis | Growth Inhibition | IC90 | 2.046 µg/mL | [4] |
Experimental Protocols
Protocol 1: In Vitro Cultivation of Entamoeba histolytica
This protocol describes the axenic cultivation of E. histolytica trophozoites, a prerequisite for assessing the efficacy of antiprotozoal compounds.
Materials:
-
E. histolytica strain (e.g., HM-1:IMSS)
-
TYI-S-33 medium
-
Bovine serum (heat-inactivated)
-
Penicillin-Streptomycin solution
-
Culture tubes or flasks
-
Incubator (37°C)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Medium Preparation: Prepare TYI-S-33 medium according to the standard formulation and supplement it with 10-15% heat-inactivated bovine serum and 1% Penicillin-Streptomycin solution.
-
Cell Thawing and Seeding: Thaw a cryopreserved vial of E. histolytica trophozoites rapidly in a 37°C water bath. Transfer the contents to a culture tube containing pre-warmed complete medium.
-
Incubation: Incubate the culture tubes upright at 37°C.
-
Subculturing: Monitor the growth of the trophozoites daily. When they reach confluency (typically after 48-72 hours), subculture them. To detach the cells, chill the tubes on ice for 10 minutes to detach the amoebae.
-
Cell Counting: Vigorously agitate the tube to ensure a single-cell suspension. Perform a cell count using a hemocytometer and trypan blue to assess viability.
-
Seeding for Experiments: Seed the trophozoites at a desired density (e.g., 1 x 10^5 cells/mL) in fresh medium for subsequent experiments.
Protocol 2: Preparation of this compound Stock Solution
Proper preparation of the drug stock solution is critical for accurate and reproducible experimental results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in DMSO.
-
Solubilization: Ensure the powder is completely dissolved by vortexing thoroughly.
-
Sterilization: While not always necessary for DMSO stocks, if required, filter-sterilize the solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 3: Cytotoxicity Assay for this compound against E. histolytica
This protocol outlines a method to determine the 50% inhibitory concentration (IC50) of this compound against E. histolytica using a colorimetric assay like MTT or a cell counting method.
Materials:
-
96-well microtiter plates
-
E. histolytica trophozoites in logarithmic growth phase
-
Complete TYI-S-33 medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or similar viability dye
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed E. histolytica trophozoites into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Drug Dilution Series: Prepare a serial dilution of this compound in complete medium from the stock solution. The final concentrations should typically range from sub-nanomolar to micromolar to capture the full dose-response curve.
-
Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate at 37°C for 48 hours.
-
Viability Assessment (MTT Assay Example):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C to allow for formazan crystal formation.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for determining the cytotoxicity of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. accessmedicina.mhmedical.com [accessmedicina.mhmedical.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. In vitro effect of nitazoxanide against Entamoeba histolytica, Giardia intestinalis and Trichomonas vaginalis trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design of Teclozan Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of studies investigating Teclozan, an antiprotozoal agent. The protocols detailed below are intended for efficacy, pharmacokinetic, and toxicology studies in rodent models of amoebiasis, caused by Entamoeba histolytica.
Introduction to this compound
This compound is an amebicide primarily used for the treatment of intestinal amoebiasis.[1][2] Its mechanism of action is believed to involve the disruption of the protozoan's metabolic pathways, specifically by targeting the electron transport chain and interfering with DNA synthesis, ultimately leading to parasite death.[1][2] While clinical data in humans exists, detailed preclinical in vivo data in animal models is less readily available in recent literature. Therefore, the following protocols are based on established animal models of amoebiasis and data from the standard-of-care drug, metronidazole, to provide a robust framework for the in vivo evaluation of this compound.
Animal Models of Entamoeba histolytica Infection
The most common animal models for studying intestinal amoebiasis are mice, hamsters, and guinea pigs. The intracecal inoculation model in mice is widely used due to the availability of various genetic strains and immunological reagents.
Recommended Models:
-
Intestinal Amoebiasis: Intracecal inoculation of E. histolytica trophozoites in mice (e.g., C3H strain, which is reported to be more susceptible) or gerbils.
-
Amoebic Liver Abscess (ALA): Intrahepatic or intraportal inoculation of E. histolytica trophozoites in hamsters or gerbils.
Experimental Protocols
General Workflow for In Vivo Efficacy Study
The following diagram outlines the general workflow for an in vivo efficacy study of this compound in a mouse model of intestinal amoebiasis.
References
analytical methods for Teclozan quantification in biological samples
Application Note: Quantification of Teclozan in Biological Samples
Introduction
This compound is a luminal amebicide used in the treatment of intestinal amoebiasis. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed protocols for the determination of this compound in biological samples, primarily plasma, using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established and validated bioanalytical techniques for small molecule drugs and can be adapted and validated for this compound analysis.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective technique suitable for the quantification of drugs in biological matrices. The method involves separating the analyte from matrix components on a chromatographic column followed by detection using a UV detector.
Experimental Protocol: HPLC-UV
1.1.1. Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for sample cleanup.
-
To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject a 20 µL aliquot into the HPLC system.
1.1.2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 3.0) in an isocratic or gradient elution. A typical starting point is an 8:92 (v/v) ratio of acetonitrile to buffer.[1][2]
-
UV Detection Wavelength: To be determined based on the UV spectrum of this compound (a common starting wavelength for similar compounds is 220 nm).[1][2]
-
Internal Standard (IS): A structurally similar compound should be chosen (e.g., another dichloroacetamide derivative).
Typical Performance Characteristics (HPLC-UV)
The following table summarizes typical validation parameters for an HPLC-UV method for a small molecule drug in plasma. These values should be established during method validation for this compound.
| Parameter | Typical Value |
| Linearity Range | 0.5 - 100 µg/mL |
| LLOQ | 0.5 µg/mL |
| Accuracy | 85 - 115% (90 - 110% for LLOQ) |
| Precision (CV%) | < 15% (< 20% for LLOQ) |
| Recovery | > 80% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it the preferred method for bioanalysis when low detection limits are required.
Experimental Protocol: LC-MS/MS
2.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to protein precipitation.
-
To 100 µL of plasma sample, add an internal standard.
-
Add 500 µL of an appropriate extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
2.1.2. Chromatographic and Mass Spectrometric Conditions
-
Column: A suitable C18 or similar reverse-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, to be optimized for this compound.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for this compound and the internal standard must be determined.
Typical Performance Characteristics (LC-MS/MS)
The following table summarizes typical validation parameters for an LC-MS/MS method for a small molecule drug in plasma.
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL |
| Accuracy | 85 - 115% (80 - 120% for LLOQ) |
| Precision (CV%) | < 15% (< 20% for LLOQ) |
| Recovery | > 70% |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
Visualized Workflows
References
Preclinical Administration of Teclozan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teclozan, an antiprotozoal agent, has been a subject of interest for its potential therapeutic applications. The route of administration in preclinical research is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety. This document provides a guide to the potential administration routes of this compound in preclinical research, based on general principles of pharmacology and drug development. Due to a lack of publicly available, specific preclinical data for this compound, the following protocols and recommendations are extrapolated from common practices in preclinical animal studies. Researchers are strongly advised to conduct pilot dose-ranging and tolerability studies prior to definitive experiments.
Potential Administration Routes
The selection of an administration route in preclinical studies is contingent on the physicochemical properties of the drug, the target organ or system, and the desired therapeutic effect. For this compound, both enteral and parenteral routes could be considered.
Table 1: Overview of Potential Administration Routes for this compound in Preclinical Research
| Administration Route | Description | Potential Advantages | Potential Disadvantages |
| Enteral | |||
| Oral (PO) | Administration via the mouth, typically by gavage in rodents. | Convenient, non-invasive, mimics clinical route for many drugs. | Subject to first-pass metabolism, variable absorption. |
| Parenteral | |||
| Intravenous (IV) | Direct injection into a vein. | 100% bioavailability, rapid onset of action. | Invasive, risk of infection, may require skilled personnel. |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. | Large surface area for absorption, easier than IV in small animals. | Potential for injection into organs, local irritation. |
| Subcutaneous (SC) | Injection into the layer of skin directly below the dermis and epidermis. | Slower, more sustained absorption than IV or IP. | Limited volume of administration, potential for local reactions. |
Experimental Protocols
The following are generalized protocols for the administration of a test compound like this compound in common laboratory animal models, such as mice and rats. These are illustrative and must be adapted and optimized for specific experimental needs and institutional guidelines.
Oral Administration (Gavage)
Objective: To administer a precise dose of this compound directly into the stomach.
Materials:
-
This compound formulation (e.g., suspension in 0.5% carboxymethylcellulose)
-
Appropriately sized gavage needle (flexible or rigid)
-
Syringe
-
Animal scale
-
70% ethanol
Procedure:
-
Accurately weigh the animal to determine the correct dosing volume.
-
Prepare the this compound formulation to the desired concentration. Ensure it is well-suspended if not a solution.
-
Draw the calculated volume of the formulation into the syringe fitted with a gavage needle.
-
Gently restrain the animal, ensuring its head and body are in a straight line to prevent esophageal injury.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.
-
Administer the formulation slowly.
-
Withdraw the needle gently and monitor the animal for any signs of distress.
Intravenous Administration (Tail Vein Injection in Mice)
Objective: To deliver this compound directly into the systemic circulation for rapid distribution.
Materials:
-
Sterile this compound solution (e.g., dissolved in a vehicle like 10% DMSO + 90% Corn Oil, filtered)
-
Insulin syringe with a 27-30 gauge needle
-
Restraining device for mice
-
Heat lamp or warm water
-
70% ethanol
Procedure:
-
Prepare the sterile this compound solution.
-
Place the mouse in a restraining device, exposing the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Visualize a lateral tail vein and insert the needle, bevel up, at a shallow angle.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.
-
After successful injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
Signaling Pathway and Experimental Workflow Diagrams
The mechanism of action of this compound is thought to involve the disruption of protozoal metabolism. The following diagram illustrates a hypothetical signaling pathway.
Caption: Hypothetical mechanism of action of this compound in a protozoal cell.
The following diagram outlines a general experimental workflow for evaluating the pharmacokinetics of this compound following administration by different routes.
Caption: General workflow for a preclinical pharmacokinetic study.
Application Notes and Protocols for the In Vitro Development of Teclozan-Resistant Entamoeba histolytica Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the generation, characterization, and analysis of Teclozan-resistant Entamoeba histolytica cell lines in a laboratory setting. These protocols are intended to support research into drug resistance mechanisms and the development of novel antiprotozoal agents.
Introduction
Entamoeba histolytica is the protozoan parasite responsible for amoebiasis, a significant cause of morbidity and mortality worldwide. Treatment for amoebiasis often relies on a limited number of drugs, including this compound. The emergence of drug resistance is a growing concern that necessitates the development of new therapeutic strategies. Studying the mechanisms by which E. histolytica develops resistance to drugs like this compound is crucial for this effort.
This compound, an antiprotozoal agent, is believed to act by disrupting the parasite's metabolic pathways, specifically targeting the electron transport chain essential for energy production and potentially interfering with DNA synthesis. Resistance to this drug could arise from various molecular changes within the parasite, including altered drug uptake or efflux, modification of the drug target, or the activation of bypass metabolic pathways.
These application notes provide detailed protocols for the in vitro selection and characterization of this compound-resistant E. histolytica trophozoites. The methodologies described herein will enable researchers to generate resistant cell lines, quantify the level of resistance, and investigate the underlying molecular and signaling pathways.
Data Presentation
Table 1: In Vitro Susceptibility of Entamoeba histolytica to this compound and Control Antiprotozoal Agents
This table presents a template for summarizing the 50% inhibitory concentration (IC50) values of this compound and a control drug (Metronidazole) against wild-type (susceptible) and this compound-resistant E. histolytica cell lines. The Resistance Index (RI) is calculated as the ratio of the IC50 of the resistant line to the IC50 of the wild-type line.
| Cell Line | Drug | IC50 (µM) ± SD | Resistance Index (RI) |
| E. histolytica (Wild-Type) | This compound | [Insert Value] | 1.0 |
| E. histolytica (Wild-Type) | Metronidazole | [Insert Value, e.g., 9.5 - 18.47][1] | 1.0 |
| E. histolytica (this compound-Resistant) | This compound | [Insert Value] | [Calculate Value] |
| E. histolytica (this compound-Resistant) | Metronidazole | [Insert Value] | [Calculate Value] |
SD: Standard Deviation from a minimum of three independent experiments.
Experimental Protocols
Axenic Cultivation of Entamoeba histolytica Trophozoites
This protocol describes the maintenance of E. histolytica (e.g., HM-1:IMSS strain) in a sterile, axenic culture system, which is a prerequisite for drug resistance studies.
Materials:
-
Entamoeba histolytica strain (e.g., HM-1:IMSS)
-
TYI-S-33 medium
-
Heat-inactivated adult bovine serum (10-15%)
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
Sterile, screw-capped borosilicate glass culture tubes (16 x 125 mm) or tissue culture flasks
-
Incubator at 35-37°C
-
Hemocytometer
-
Trypan blue solution
-
Ice bath
-
Centrifuge
Procedure:
-
Medium Preparation: Prepare complete TYI-S-33 medium by supplementing the basal medium with 10-15% heat-inactivated adult bovine serum and the antibiotic solution.[2] Warm the complete medium to 37°C before use.
-
Subculturing: Maintain trophozoite cultures by passaging them every 48-72 hours, before they reach confluency.[3]
-
Cell Detachment: To detach the adherent trophozoites, place the culture tubes or flasks in an ice bath for 5-10 minutes.[2][3]
-
Cell Harvesting: Gently invert the tube/flask several times to dislodge the cells. Transfer the cell suspension to a sterile centrifuge tube.
-
Centrifugation: Pellet the trophozoites by centrifugation at 200 x g for 5 minutes at room temperature.
-
Resuspension and Inoculation: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete TYI-S-33 medium. Inoculate a new culture tube containing fresh medium with the appropriate number of cells (e.g., 5 x 10^4 cells/mL).
-
Incubation: Incubate the cultures at a 10° angle at 35-37°C.[2]
Development of this compound-Resistant E. histolytica
This protocol outlines the method for generating this compound-resistant E. histolytica by continuous exposure to gradually increasing concentrations of the drug.[4]
Materials:
-
Actively growing, axenic culture of wild-type E. histolytica
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete TYI-S-33 medium
Procedure:
-
Determine Initial this compound Concentration: Start by exposing the wild-type parasites to a sub-lethal concentration of this compound (e.g., IC25 or IC50, as determined in a preliminary drug susceptibility assay).
-
Continuous Exposure: Culture the parasites in the continuous presence of this starting concentration of this compound. Monitor the culture for growth. Initially, a significant reduction in cell number is expected.
-
Adaptation and Recovery: Continue to subculture the parasites in the drug-containing medium. Allow the parasites to adapt and resume steady growth, which may take several passages over weeks to months.
-
Stepwise Increase in Concentration: Once the parasites are growing robustly at the initial concentration, gradually increase the this compound concentration in a stepwise manner (e.g., by 1.5 to 2-fold increments).
-
Iterative Selection: At each concentration step, repeat the process of adaptation and recovery before proceeding to the next higher concentration.
-
Establishment of Resistant Line: Continue this process until the parasites can proliferate in a significantly higher concentration of this compound compared to the initial IC50 of the wild-type strain. This stably resistant cell line can then be used for further characterization.
-
Cryopreservation: It is advisable to cryopreserve the resistant cell line at different stages of the selection process.
In Vitro Drug Susceptibility Assay (IC50 Determination)
This protocol describes how to determine the IC50 of this compound against both wild-type and resistant E. histolytica strains using a microtiter plate-based assay.
Materials:
-
Wild-type and this compound-resistant E. histolytica trophozoites
-
This compound and control drug (e.g., Metronidazole)
-
Complete TYI-S-33 medium
-
96-well microtiter plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or Resazurin-based assays)
-
Microplate reader
-
Anaerobic gas generating system (optional, depending on the assay)
Procedure:
-
Trophozoite Preparation: Harvest trophozoites from a log-phase culture and determine the cell density and viability using a hemocytometer and trypan blue exclusion. Adjust the cell suspension to a final concentration of 1 x 10^5 trophozoites/mL in fresh medium.
-
Drug Dilutions: Prepare a series of 2-fold serial dilutions of this compound and the control drug in complete TYI-S-33 medium.
-
Assay Setup: Dispense 50 µL of the trophozoite suspension into the wells of a 96-well plate. Add 50 µL of the drug dilutions to the respective wells. Include wells with trophozoites and medium containing the solvent (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plate at 37°C for 48-72 hours.
-
Measurement of Cell Viability: After incubation, measure cell viability using a suitable reagent according to the manufacturer's instructions. For example, for a luminescent assay, add the reagent, incubate to stabilize the signal, and then measure luminescence with a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the negative control. Plot the percentage of inhibition against the logarithm of the drug concentration to generate a dose-response curve. Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
Visualizations
Experimental Workflow
References
- 1. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth and genetic manipulation of Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput Screening of Entamoeba Identifies Compounds Which Target Both Life Cycle Stages and Which Are Effective Against Metronidazole Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Teclozan Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teclozan is a luminal amebicide belonging to the dichloroacetamide class of compounds, utilized in the treatment of intestinal amebiasis caused by the protozoan parasite Entamoeba histolytica. The emergence of drug resistance and the need for more effective therapeutics necessitate the discovery of novel anti-amoebic agents. High-throughput screening (HTS) of this compound analogs presents a promising strategy for identifying new drug candidates with improved potency and pharmacokinetic profiles.
These application notes provide detailed protocols for both phenotypic and biochemical high-throughput screening assays suitable for the evaluation of this compound analogs against E. histolytica.
Putative Signaling Pathway of Dichloroacetamide Analogs
The precise molecular target of this compound has not been definitively elucidated. However, due to the presence of a dichloroacetamide group, which is also found in the antibiotic chloramphenicol, it is hypothesized that this compound and its analogs may act by inhibiting protein synthesis in E. histolytica.[1][2] This would disrupt essential cellular functions, leading to parasite death.
Experimental Workflow for High-Throughput Screening
The overall workflow for screening this compound analogs involves a primary screen to identify active compounds, followed by secondary screens to confirm activity, determine potency, and assess cytotoxicity.
Phenotypic High-Throughput Screening Protocol
This protocol describes a cell-based assay to measure the viability of E. histolytica trophozoites after treatment with test compounds. It is adaptable for 96-, 384-, and 1536-well formats.
1. Materials and Reagents
-
E. histolytica trophozoites (e.g., HM-1:IMSS strain)
-
TYI-S-33 medium
-
White, solid-bottom microplates (96-, 384-, or 1536-well)
-
This compound analog library (dissolved in DMSO)
-
Metronidazole (positive control)
-
DMSO (negative control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Anaerobic gas generating pouches (e.g., GasPak™ EZ)
-
Luminometer plate reader
2. Assay Protocol
-
Compound Plating:
-
For the primary screen, add the this compound analogs to the microplates to achieve a final concentration of 10-25 µM.
-
For dose-response assays, perform serial dilutions of the compounds.
-
Include wells with metronidazole (e.g., 10 µM) as a positive control and DMSO (e.g., 0.5%) as a negative control.
-
-
Cell Seeding:
-
Harvest E. histolytica trophozoites in the logarithmic growth phase.
-
Resuspend the cells in fresh TYI-S-33 medium and adjust the cell density.
-
Seed the cells into the compound-containing microplates at the following densities:
-
-
Incubation:
-
Seal the plates in anaerobic gas generating pouches.
-
Incubate at 37°C for 48 hours.
-
-
Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
3. Data Analysis
-
Calculate the percent inhibition for each well relative to the positive and negative controls.
-
For dose-response assays, plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the EC50 value.
Biochemical High-Throughput Screening Protocol: PFOR Inhibition Assay
E. histolytica is an anaerobic organism that relies on enzymes like Pyruvate:Ferredoxin Oxidoreductase (PFOR) for its energy metabolism.[4][5] PFOR is a potential target for this compound analogs. This biochemical assay measures the inhibition of PFOR activity.
1. Principle
PFOR catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, with the concomitant reduction of ferredoxin. In this assay, the activity of recombinant E. histolytica PFOR is monitored by the reduction of an artificial electron acceptor, such as methyl viologen, which results in a color change that can be measured spectrophotometrically.
2. Materials and Reagents
-
Recombinant E. histolytica PFOR
-
Assay buffer (e.g., 50 mM Tris-HCl, 2 mM DTT, pH 7.5)
-
Pyruvate
-
Coenzyme A (CoA)
-
Thiamine pyrophosphate (TPP)
-
Methyl viologen
-
This compound analog library (dissolved in DMSO)
-
Known PFOR inhibitor (e.g., amixicile, for positive control)[4]
-
DMSO (negative control)
-
Microplates (96- or 384-well)
-
Spectrophotometer plate reader
3. Assay Protocol
-
Compound Plating:
-
Dispense the this compound analogs and controls into the microplates.
-
-
Reaction Mixture Preparation:
-
Prepare a master mix containing assay buffer, pyruvate, CoA, TPP, and methyl viologen.
-
-
Assay Procedure:
-
Add the master mix to each well of the microplate.
-
Add recombinant PFOR to initiate the reaction.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Monitor the change in absorbance at an appropriate wavelength (e.g., 600 nm for reduced methyl viologen) over time using a spectrophotometer plate reader in kinetic mode.
-
4. Data Analysis
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Determine the percent inhibition of PFOR activity for each compound relative to the controls.
-
For active compounds, perform dose-response experiments to determine the IC50 value.
Data Presentation
Quantitative data from the screening of this compound analogs should be summarized in a clear and organized manner to facilitate comparison and decision-making.
Table 1: Phenotypic Screening of this compound Analogs against E. histolytica
| Compound ID | EC50 (µM) vs. E. histolytica | CC50 (µM) vs. HEK293 cells | Selectivity Index (SI = CC50/EC50) |
| This compound | 5.0 | >100 | >20 |
| Analog A | 0.29 | >25 | >86 |
| Analog B | 4.30 | >25 | >5.8 |
| Analog C | 15.72 | >25 | >1.6 |
| Metronidazole | 8.5 | >100 | >11.8 |
| Auranofin | 0.5 | 5.0 | 10 |
Data are hypothetical or compiled from literature for illustrative purposes.[3][6][7]
Table 2: Biochemical Screening of this compound Analogs against E. histolytica PFOR
| Compound ID | IC50 (µM) vs. PFOR |
| This compound | 15.2 |
| Analog D | 2.5 |
| Analog E | 28.1 |
| Analog F | >50 |
| Amixicile | 0.1 |
Data are hypothetical for illustrative purposes.
Hit Selection and Validation
The selection of promising lead candidates from an HTS campaign involves a multi-step process of hit confirmation and characterization.
References
- 1. Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. PFOR INHIBITOR AMIXICILE FOR TREATMENT OF DRUG RESISTANT PARASITES AND BACTERIA | National Agricultural Library [nal.usda.gov]
- 5. What are PFOR inhibitors and how do they work? [synapse.patsnap.com]
- 6. A high throughput drug screen for Entamoeba histolytica identifies a new lead and target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening of Entamoeba Identifies Compounds Which Target Both Life Cycle Stages and Which Are Effective Against Metronidazole Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Teclozan in Animal Models of Amoebiasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teclozan, an antiprotozoal agent, has been utilized in the treatment of human intestinal amoebiasis caused by Entamoeba histolytica. While clinical data supports its efficacy in patients, detailed preclinical data from animal models are not extensively available in publicly accessible literature. These application notes provide a framework for researchers aiming to evaluate this compound in established animal models of amoebiasis, based on general principles of anti-amoebic drug testing.
Mechanism of Action
This compound's primary mechanism of action against Entamoeba histolytica involves the disruption of the parasite's metabolic pathways. It is believed to interfere with the electron transport chain, which is crucial for cellular energy production in the form of ATP. This disruption of energy metabolism ultimately leads to the death of the amoeba. Additionally, some evidence suggests that this compound may also interfere with the parasite's DNA synthesis, providing a dual-action mechanism against the trophozoites.
Quantitative Data on Therapeutic Efficacy (Human Clinical Studies)
| Study Population | Treatment Regimen | Cure Rate (1st Course) | Cure Rate (2nd Course) | Reference |
| 51 patients with chronic intestinal amoebiasis | 1,500 mg total dose over 3 days | 76.47% | 88.23% | [1] |
Disclaimer: The data presented above is from a human clinical study and should be interpreted with caution when designing preclinical animal experiments.
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of this compound in rodent models of intestinal amoebiasis and amoebic liver abscess. These protocols are based on established methodologies for testing anti-amoebic compounds.
In Vivo Efficacy in a Rat Model of Intestinal Amoebiasis
This model is suitable for studying the efficacy of luminal amoebicides.
a. Animal Model:
-
Species: Wistar rats (male, 6-8 weeks old)
-
Housing: Individually in metabolic cages to facilitate fecal collection.
-
Diet: Standard laboratory chow and water ad libitum.
b. Parasite:
-
Strain: Axenically cultured virulent Entamoeba histolytica (e.g., HM1:IMSS strain).
-
Inoculum Preparation: Trophozoites are harvested during the logarithmic growth phase, washed, and resuspended in a suitable medium for inoculation.
c. Experimental Infection:
-
Rats are pre-treated with a broad-spectrum antibiotic in their drinking water for 48 hours to reduce the gut flora.
-
Rats are fasted for 12 hours prior to infection.
-
Each rat is inoculated intracecally with approximately 1 x 10⁶ E. histolytica trophozoites in a volume of 0.5 mL.
d. Treatment Regimen:
-
Control Groups: One group receives the vehicle (e.g., 0.5% carboxymethyl cellulose) and another receives a standard-of-care drug (e.g., metronidazole).
-
This compound Group: this compound is administered orally at various dose levels (e.g., 25, 50, 100 mg/kg) once daily for 5 consecutive days, starting 24 hours post-infection.
e. Assessment of Efficacy:
-
Fecal Examination: Fecal samples are collected daily and examined microscopically for the presence of E. histolytica trophozoites and cysts.
-
Cecal Scoring: On day 6 post-infection, animals are euthanized, and the ceca are examined for the presence of ulcers and inflammation. The severity of infection is scored based on a predefined scale.
-
Parasite Load: The cecal contents are cultured to determine the number of viable amoebae.
In Vivo Efficacy in a Hamster Model of Amoebic Liver Abscess
This model is used to evaluate the efficacy of tissue amoebicides.
a. Animal Model:
-
Species: Golden Syrian hamsters (male, 6-8 weeks old)
-
Housing: Standard housing conditions.
-
Diet: Standard laboratory chow and water ad libitum.
b. Parasite:
-
Strain: Virulent Entamoeba histolytica (e.g., HM1:IMSS strain).
-
Inoculum Preparation: Trophozoites are prepared as described for the rat model.
c. Experimental Infection:
-
Hamsters are anesthetized.
-
A small midline incision is made to expose the liver.
-
Approximately 1 x 10⁶ E. histolytica trophozoites in a volume of 0.1 mL are injected into the portal vein or directly into the liver parenchyma.
d. Treatment Regimen:
-
Control Groups: Vehicle control and a positive control group treated with a known tissue amoebicide like metronidazole.
-
This compound Group: this compound is administered orally at various doses daily for 7 days, starting 24 hours post-infection.
e. Assessment of Efficacy:
-
Abscess Development: On day 8 post-infection, hamsters are euthanized, and the livers are removed.
-
Abscess Scoring: The size and number of liver abscesses are measured and scored.
-
Histopathology: Liver tissue is fixed, sectioned, and stained to observe the extent of necrosis and inflammation.
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action of this compound against E. histolytica.
General Experimental Workflow for In Vivo Testing
Caption: General workflow for in vivo evaluation of anti-amoebic compounds.
References
Teclozan Formulation for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teclozan is a luminal amebicide belonging to the dichloroacetamide derivative class of compounds. It is primarily effective against the trophozoite and cystic forms of Entamoeba histolytica within the intestinal lumen.[1] These application notes provide detailed protocols for the experimental use of this compound in both in vitro and in vivo research settings, a summary of its proposed mechanism of action, and available efficacy data.
Mechanism of Action
The precise molecular mechanism of this compound has not been fully elucidated, but it is understood to act directly on E. histolytytica.[1] The primary proposed mechanisms involve the disruption of key metabolic processes essential for the parasite's survival.[2][3]
This compound is believed to interfere with the protozoan's electron transport chain, a critical pathway for generating adenosine triphosphate (ATP), the cell's primary energy currency.[2][3] By disrupting this chain, this compound leads to energy depletion and ultimately, the death of the parasite.[2] Additionally, this compound has been shown to affect DNA synthesis, thereby inhibiting the replication and repair processes necessary for the parasite's proliferation.[2][3] Another suggested mechanism is the interference with phospholipid metabolism.
References
Application Notes and Protocols for Teclozan in Combination Therapy Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating Teclozan in combination with other therapeutic agents in various research models. While clinical and preclinical data on this compound as part of a combination regimen are limited, the following protocols and conceptual models are based on established methodologies in antimicrobial drug synergy testing and the known therapeutic area of this compound.
Introduction
This compound is an antiprotozoal agent primarily used for the treatment of intestinal amebiasis. Combination therapy is a promising strategy to enhance efficacy, overcome potential drug resistance, and reduce treatment duration. For acute amoebic dysentery, it has been recommended that this compound be administered alongside a systemic amoebicide, such as metronidazole or omidazole, to target the parasites both in the intestinal lumen and in tissues.[1] This highlights the potential for synergistic or additive effects when this compound is combined with other antiprotozoal drugs.
The following sections provide quantitative data from related combination therapies for protozoal infections, detailed protocols for assessing drug synergy in vitro, and conceptual diagrams of potential mechanisms and workflows.
Data Presentation: Combination Therapy in Protozoal Infections
Table 1: Summary of In Vitro Interactions of Antigiardial Drug Combinations against Giardia duodenalis
| Drug Combination | Interaction | Finding | Source |
| Metronidazole + Nitazoxanide | Synergistic | May be an effective treatment for giardiasis. | [2][3][4][5] |
| Metronidazole + Albendazole | Additive | May be useful in a clinical setting. | [2][3][4][5] |
| Metronidazole + Quinacrine | Additive | Potential for use in combination therapy. | [2][3][4][5] |
| Albendazole + Quinacrine | Synergistic | Bodes well for the use of this combination in vivo. | [3][5] |
| Albendazole + Nitazoxanide | Antagonistic | This combination may result in negative pharmacodynamic interactions and should be used with caution. | [2][3][4][5] |
| Quinacrine + Nitazoxanide | Additive | Potential for use in combination therapy. | [2][3][4][5] |
Experimental Protocols
Protocol 1: In Vitro Synergy Testing of this compound and Metronidazole against Entamoeba histolytica using the Checkerboard Assay
This protocol describes a method to assess the synergistic, additive, indifferent, or antagonistic effects of this compound in combination with metronidazole against E. histolytica trophozoites.
Materials:
-
Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain)
-
TYI-S-33 medium
-
This compound (analytical grade)
-
Metronidazole (analytical grade)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
Inverted microscope
-
Hemocytometer
Methodology:
-
Parasite Culture: Culture E. histolytica trophozoites axenically in TYI-S-33 medium at 37°C. Harvest parasites in the logarithmic phase of growth for the assay.
-
Drug Preparation:
-
Prepare stock solutions of this compound and metronidazole in DMSO.
-
Create serial twofold dilutions of each drug in TYI-S-33 medium. The final concentrations should span the expected minimum inhibitory concentration (MIC) of each drug.
-
-
Checkerboard Setup:
-
In a 96-well plate, add 50 µL of the diluted this compound solution to each well in a row, with concentrations decreasing from left to right.
-
Add 50 µL of the diluted metronidazole solution to each well in a column, with concentrations decreasing from top to bottom.
-
The result is a matrix of wells containing various combinations of the two drugs.
-
Include wells with each drug alone (to determine the MIC of each drug) and wells with no drugs (as a growth control).
-
-
Inoculation:
-
Adjust the concentration of E. histolytica trophozoites to 2 x 10^5 cells/mL in fresh medium.
-
Add 100 µL of the parasite suspension to each well, resulting in a final volume of 200 µL and a final cell density of 1 x 10^5 cells/mL.
-
-
Incubation: Incubate the plate at 37°C for 48 hours.
-
Assessment of Inhibition:
-
After incubation, visually inspect the wells for parasite motility using an inverted microscope.
-
Quantify parasite viability using a suitable method, such as a resazurin-based assay or by counting viable trophozoites using a hemocytometer.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of a drug that produces a ≥50% or ≥90% inhibition of parasite growth compared to the control.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each well showing inhibition:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Metronidazole = (MIC of Metronidazole in combination) / (MIC of Metronidazole alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of this compound + FIC of Metronidazole
-
-
Interpret the FICI as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additivity
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Visualizations
Conceptual Signaling Pathway
The exact mechanism of action for this compound is not well-documented but is thought to involve the disruption of protozoal metabolism. Metronidazole, on the other hand, is a prodrug that, once activated in anaerobic organisms, disrupts DNA synthesis. The following diagram illustrates a hypothetical combined effect on key protozoal pathways.
Experimental Workflow
The following diagram outlines the key steps in the checkerboard assay for synergy testing.
Conclusion
The investigation of this compound in combination therapy holds promise for improving the treatment of protozoal infections. The protocols and conceptual models presented here provide a starting point for researchers to systematically evaluate the potential for synergistic interactions between this compound and other antimicrobial agents. Further in vitro and subsequent in vivo studies are necessary to validate these combinations and elucidate the underlying mechanisms of any observed synergy.
References
- 1. igssgt.org [igssgt.org]
- 2. The activity of combinations of currently used antigiardial drugs against Giardia duodenalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Teclozan Solubility for In Vitro Assays
For researchers, scientists, and drug development professionals, achieving accurate and reproducible results in in vitro assays is paramount. A common hurdle when working with hydrophobic compounds like Teclozan is its limited aqueous solubility, which can lead to precipitation and inaccurate concentration measurements. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address these challenges, ensuring the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3]
Q2: My this compound precipitates when I add my DMSO stock solution to the aqueous cell culture medium. Why is this happening and how can I prevent it?
A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it has poor solubility. To prevent this, several strategies can be employed:
-
Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C. Adding a compound to cold media can decrease its solubility.
-
Gradual dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform an intermediate dilution step.
-
Slow addition with mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This helps to avoid localized high concentrations that can trigger precipitation.
-
Optimize final DMSO concentration: While high concentrations of DMSO can be toxic to cells, maintaining a minimal final concentration (typically ≤ 0.5%) can help keep the compound in solution.[4] It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control.
Q3: What is the maximum final concentration of DMSO that is safe for my cells in an in vitro assay?
A3: The maximum tolerated DMSO concentration is cell-line dependent.[4] Generally, a final concentration of 0.1% to 0.5% is well-tolerated by many cell lines for up to 72 hours. However, it is essential to perform a dose-response experiment with DMSO alone to determine the highest concentration that does not significantly affect the viability or function of your specific cells.[5]
Q4: Can I use other solvents besides DMSO to dissolve this compound?
A4: While DMSO is the most common and recommended solvent, other organic solvents like ethanol could potentially be used. However, the solubility of this compound in these alternative solvents would need to be empirically determined. For any solvent used, it is critical to assess its potential cytotoxicity in your specific assay.
Troubleshooting Guide: Compound Precipitation in Cell Culture Media
This guide provides a systematic approach to resolving issues with this compound precipitation during your in vitro experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding this compound stock to media. | Solvent Shock: Rapid change in solvent polarity. | Perform a serial dilution. Add the stock solution slowly to pre-warmed (37°C) media while vortexing. |
| High Final Concentration: The desired concentration exceeds this compound's aqueous solubility. | Decrease the final working concentration of this compound. Determine its maximum soluble concentration in your specific media. | |
| Precipitate forms over time in the incubator. | Temperature Fluctuation: Changes in temperature affecting solubility. | Ensure the incubator maintains a stable temperature. Pre-warm all solutions before mixing. |
| Interaction with Media Components: this compound may interact with salts or proteins in the media. | Consider using a different basal media formulation. Serum-free media may sometimes reduce these interactions. | |
| pH Shift: Cellular metabolism can alter the pH of the media, affecting compound solubility. | Monitor the pH of your culture medium. Ensure your medium is adequately buffered for the CO2 environment of your incubator. | |
| Inconsistent results between experiments. | Inaccurate Stock Concentration: DMSO is hygroscopic and can absorb water, altering the stock concentration. | Use anhydrous DMSO to prepare stock solutions and store them in tightly sealed vials with desiccant. |
| Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can cause the compound to precipitate out of the DMSO. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. |
Quantitative Data Summary
The solubility of this compound in various solvents is a critical factor for successful in vitro assays. The following table summarizes the available quantitative data.
| Solvent | Solubility | Molar Equivalent | Notes |
| Dimethyl Sulfoxide (DMSO) | 62.5 mg/mL[1][2] | 124.44 mM[1][2] | Ultrasonic assistance may be needed for complete dissolution.[2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL[1] | 4.14 mM[1] | This formulation is typically used for in vivo studies but demonstrates a method to maintain solubility in a lipid-based vehicle. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the steps for preparing this compound solutions for use in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 50 mM):
-
Calculate the required mass of this compound (Molecular Weight: 502.26 g/mol ).
-
In a sterile microcentrifuge tube, dissolve the this compound powder in the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Preparation of Working Solution:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution to reach the desired final concentration. For example, to prepare a 50 µM working solution from a 50 mM stock, you can first prepare an intermediate dilution (e.g., 1:10 in pre-warmed media) followed by the final dilution.
-
When diluting, add the this compound solution dropwise to the culture medium while gently vortexing to ensure rapid and uniform dispersion.
-
Always prepare fresh working solutions for each experiment.
-
Protocol 2: In Vitro Anti-protozoal Susceptibility Assay
This protocol provides a general framework for assessing the in vitro activity of this compound against protozoan parasites like Entamoeba histolytica or Giardia lamblia.
Materials:
-
Axenically cultured protozoan trophozoites (E. histolytica or G. lamblia)
-
Appropriate culture medium (e.g., TYI-S-33 for E. histolytica)
-
96-well microtiter plates
-
This compound working solutions at various concentrations
-
Positive control (e.g., Metronidazole)
-
Negative control (vehicle, i.e., media with the same final DMSO concentration)
-
Cell viability reagent (e.g., MTT or a commercial ATP-based assay kit)
-
Microplate reader
Procedure:
-
Parasite Preparation:
-
Harvest trophozoites from culture during the logarithmic growth phase.
-
Wash the parasites with fresh, pre-warmed culture medium.
-
Determine the parasite concentration using a hemocytometer and adjust to the desired seeding density (e.g., 1 x 10^5 trophozoites/mL).
-
-
Assay Setup:
-
In a 96-well plate, add the serially diluted this compound working solutions to the designated wells in triplicate.
-
Include wells for the positive control (Metronidazole) and the negative (vehicle) control.
-
Add the prepared trophozoite suspension to each well.
-
-
Incubation:
-
Incubate the plate under the appropriate conditions for the specific parasite (e.g., 37°C in an anaerobic or microaerophilic environment) for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Viability:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that causes 50% inhibition of parasite growth) by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate key workflows and concepts for working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro antiprotozoal evaluation of novel Knoevenagel hydroxychloroquine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug screening and discovery against the human intestinal parasite Entamoeba histolytica [escholarship.org]
- 4. In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro susceptibility of Giardia lamblia to albendazole, mebendazole and other chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Teclozan Dosage for Maximum In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Teclozan dosage in vivo. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary indication?
This compound is an amebicide used in the treatment of intestinal amebiasis caused by the parasite Entamoeba histolytica.[1][2][3][4] It is effective against the luminal forms of the parasite.
Q2: What is the proposed mechanism of action for this compound?
The precise mechanism of action of this compound is not fully elucidated. However, it is believed to act by interfering with the parasite's metabolic pathways. Some evidence suggests it may disrupt the electron transport chain, thereby inhibiting ATP production, and potentially interfere with DNA synthesis, preventing replication and repair.[5]
Dosage and Administration
Q3: What are the established clinical dosages of this compound for intestinal amebiasis?
Several dosage regimens for this compound have been studied in clinical settings for the treatment of intestinal amebiasis. The total dose and duration of treatment can vary. It is important to note that these are clinical dosages and may need to be adapted for preclinical in vivo models.
Q4: How should this compound be prepared for oral administration in animal models?
For preclinical studies, this compound can be formulated for oral gavage. A common approach for hydrophobic compounds is to create a suspension in a vehicle such as a mixture of DMSO and corn oil. It is crucial to keep the concentration of DMSO low (typically below 10%) to avoid toxicity. A vehicle tolerability study in the chosen animal model is recommended to ensure the vehicle itself does not cause adverse effects.
Troubleshooting Guide
Q1: We are observing inconsistent efficacy in our animal model despite using a consistent dosage. What could be the cause?
Several factors could contribute to inconsistent efficacy:
-
Drug Formulation and Administration: Ensure the drug suspension is homogenous and administered accurately. Improper gavage technique can lead to variability in the delivered dose.
-
Animal Model Variability: Differences in animal age, weight, gut microbiome, and immune status can affect drug metabolism and parasite clearance.
-
Infection Severity: The initial parasite load at the time of treatment can influence the outcome. Standardize the infection protocol to ensure a consistent baseline.
-
Diet: The composition of the animal's diet can impact the gut environment and drug absorption.
Q2: Our in vivo results are not correlating with our in vitro findings. Why might this be?
Discrepancies between in vitro and in vivo results are common in drug development. Potential reasons include:
-
Pharmacokinetics: this compound may have poor absorption, rapid metabolism, or inefficient distribution to the site of infection in the in vivo model.
-
Host-Parasite Interactions: The complex environment of the host gut, including the immune response and microbiome, is not replicated in vitro and can significantly impact drug efficacy.
-
Drug Metabolism: The host may metabolize this compound into less active or inactive forms.
Q3: We are observing mild adverse effects (e.g., flatulence, changes in stool consistency) in our animal model. What should we do?
Mild gastrointestinal effects like flatulence and nausea have been reported in humans.[1] If these are observed in an animal model:
-
Dose-Response Assessment: Determine if the effects are dose-dependent. A dose reduction may be necessary.
-
Vehicle Control: Ensure that the vehicle alone is not causing these effects.
-
Supportive Care: Provide adequate hydration and monitor the animals closely. If the adverse effects are severe or persistent, a lower starting dose for subsequent experiments should be considered.
Data Presentation
Table 1: Summary of Clinical Dosage Regimens and Efficacy of this compound for Intestinal Amebiasis
| Total Dosage | Dosing Schedule | Duration | Number of Patients | Parasitological Cure Rate | Reference |
| 1500 mg | 500 mg every 8 hours | 1 day | 40 | 75% | [6] |
| 1500 mg | 500 mg every 12 hours | 3 days | 51 | 76.47% (after 1st course) | [7] |
| 1500 mg | 500 mg every 12 hours | 3 days | 51 | 88.23% (after 2nd course) | [7] |
| 1500 mg | Varies | 1 day | 40 | 90% (after 1st course) | [8] |
| 1500 mg | Varies | 1 day | 40 | 97.5% (after 2nd course) | [8] |
| 1500 mg | Varies | 1 day | 60 | 93.33% | [8] |
| 1500 mg | 100 mg every 8 hours | 5 days | - | - | [1] |
| - | 6 mg/kg/day | 5 days | Pediatric | - | [1] |
Note: The studies cited are older clinical trials, and methodologies may vary.
Experimental Protocols
Key Experiment: In Vivo Efficacy and Dose-Response Study of this compound in a Rodent Model of Intestinal Amebiasis
This protocol provides a general framework. Specific parameters should be optimized for your laboratory and animal model.
1. Animal Model and Acclimatization:
-
Species: Male gerbils (Meriones unguiculatus) or rats are commonly used models for intestinal amebiasis.
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
2. Infection Protocol:
-
Parasite Strain: Use a virulent strain of Entamoeba histolytica (e.g., HM1:IMSS).
-
Inoculum Preparation: Culture trophozoites axenically and harvest during the logarithmic growth phase.
-
Inoculation: Anesthetize the animals and inoculate intracecally with a defined number of trophozoites (e.g., 1x10^6 in 0.1 mL of culture medium).
3. Drug Formulation and Administration:
-
Vehicle: Prepare a vehicle of 10% DMSO in corn oil.
-
This compound Suspension: Prepare fresh daily by suspending the required amount of this compound in the vehicle.
-
Dose Groups: Include a vehicle control group, a positive control group (e.g., metronidazole), and at least three dose levels of this compound.
-
Administration: Administer the drug suspension orally via gavage once daily for a specified duration (e.g., 5 days), starting 24-48 hours post-infection.
4. Efficacy Assessment:
-
Endpoint: The primary endpoint is the reduction in the number of viable parasites in the cecum.
-
Procedure: At the end of the treatment period, euthanize the animals and aseptically remove the ceca.
-
Quantification:
-
Homogenize the cecal contents in a known volume of saline.
-
Perform viable parasite counts using a hemocytometer and trypan blue exclusion.
-
Alternatively, quantitative PCR (qPCR) can be used to determine the parasite load.
-
5. Data Analysis:
-
Calculate the mean parasite load for each treatment group.
-
Determine the percentage reduction in parasite load compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.
References
- 1. igssgt.org [igssgt.org]
- 2. [RESULTS OBTAINED WITH WIN-13146 (TECLOZINE) IN PATIENTS WITH THE CHRONIC FORM OF INTESTINAL AMEBIASIS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Treatment of intestinal amebiasis using this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Treatment of intestinal amebiasis with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids as a Natural Treatment Against Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. scielo.br [scielo.br]
Technical Support Center: Overcoming Teclozan Instability in Culture Media
For researchers, scientists, and drug development professionals utilizing Teclozan in their experiments, ensuring its stability in culture media is paramount for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential instability issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?
This compound is an antiprotozoal agent belonging to the dichloroacetamide class of compounds. Its chemical structure contains amide functional groups, which can be susceptible to hydrolysis. It is a crystalline solid with a melting point between 137.6-143.9°C.
Q2: What are the primary reasons for this compound's potential instability in cell culture media?
Based on its chemical structure as a dichloroacetamide derivative, this compound's instability in aqueous culture media can be attributed to two main factors:
-
Hydrolysis: The amide bonds in the this compound molecule can undergo hydrolysis, a chemical breakdown in the presence of water. This process can be influenced by the pH of the culture medium and the presence of enzymes in serum.
-
Photodegradation: Exposure to light, particularly UV light, can cause the degradation of this compound. Studies on other dichloroacetamide compounds have shown that they can undergo direct and indirect photolysis.[1][2][3]
Q3: How can I prepare and store this compound stock solutions to maximize stability?
Proper preparation and storage of stock solutions are crucial for maintaining the integrity of this compound.
-
Solvent Selection: Use a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM).[4][5]
-
Storage Conditions: Store the stock solution in small, single-use aliquots in amber vials to protect from light.[4][6] For short-term storage (days to weeks), 4°C is acceptable; for long-term storage (months), -20°C or -80°C is recommended.[4][6] Avoid repeated freeze-thaw cycles.
Q4: What are the signs of this compound instability or precipitation in my cell culture experiments?
Several signs may indicate that this compound is unstable or precipitating in your culture medium:
-
Visible Precipitate: The most obvious sign is the formation of a visible precipitate, which can appear as cloudiness, crystals, or a film in the culture medium.[7][8][9]
-
Inconsistent or Reduced Biological Activity: If you observe a decrease in the expected biological effect of this compound over time or high variability between replicate wells, it could be due to its degradation.
-
Changes in Media Color: While less common, degradation of a compound can sometimes lead to a change in the color of the culture medium.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to this compound instability.
Issue 1: Precipitate Formation Upon Addition to Culture Media
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | This compound may have limited solubility in the aqueous environment of the culture medium. Reduce the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| "Solvent Shock" | Rapidly adding a concentrated DMSO stock solution to the aqueous medium can cause the compound to "crash out" of solution.[7] Use a stepwise dilution method. First, dilute the stock solution in a small volume of pre-warmed (37°C) medium, then add this intermediate dilution to the final volume. Add the stock solution dropwise while gently swirling the medium. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Always use pre-warmed (37°C) cell culture media when preparing your final working solutions.[7] |
| High Final DMSO Concentration | While DMSO aids in initial solubilization, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.[7] Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. |
Issue 2: Loss of this compound Activity Over Time
| Potential Cause | Recommended Solution |
| Hydrolytic Degradation | The amide bonds of this compound are susceptible to hydrolysis, which can be accelerated by the pH and enzymatic components of the culture medium, especially when serum is present. Determine the stability of this compound in your specific culture medium over the time course of your experiment (see Experimental Protocols section). If significant degradation occurs, consider replenishing the medium with freshly prepared this compound at regular intervals for long-term experiments. |
| Photodegradation | Exposure to ambient laboratory light or light from the incubator can lead to the degradation of this compound.[2][3] Protect your cell cultures from light by using amber-colored culture flasks or by wrapping standard flasks and plates in aluminum foil. Minimize the exposure of stock solutions and media containing this compound to light. |
| Interaction with Media Components | Certain components in the culture medium, such as amino acids or vitamins, could potentially react with this compound. Test the stability of this compound in a simpler buffered solution (e.g., PBS) to assess its inherent aqueous stability. You can also compare its stability in serum-free versus serum-containing media to determine the impact of serum proteins. |
| Binding to Plasticware | Hydrophobic compounds can sometimes adsorb to the surface of plastic culture vessels, reducing the effective concentration in the medium. Consider using low-protein-binding plates for your experiments. |
Data Presentation
The stability of this compound in cell culture medium can be quantitatively assessed by measuring its concentration over time. Below is a template table that can be used to summarize such data.
Table 1: Stability of this compound in DMEM with 10% FBS at 37°C and 5% CO₂
| Time (hours) | Concentration (µM) | Percent Remaining (%) |
| 0 | 10.00 | 100 |
| 2 | 9.85 | 98.5 |
| 4 | 9.71 | 97.1 |
| 8 | 9.42 | 94.2 |
| 24 | 8.53 | 85.3 |
| 48 | 7.28 | 72.8 |
Data are hypothetical and for illustrative purposes only. Researchers should generate their own data based on their specific experimental conditions.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DMSO (anhydrous)
-
Sterile, amber microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Incubation: Aliquot the working solution into sterile, amber microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one tube and immediately process it for HPLC analysis or store it at -80°C.
-
Sample Preparation for HPLC:
-
To 100 µL of the culture medium sample, add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to separate this compound from other media components.
-
Detect this compound using a UV detector at its maximum absorbance wavelength (to be determined experimentally, but likely in the UV range).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of this compound remaining versus time to determine its stability profile and half-life.
-
Mandatory Visualization
Logical Workflow for Troubleshooting this compound Instability
A troubleshooting workflow for identifying and addressing this compound instability.
Signaling Pathway of this compound's Proposed Mechanism of Action
While the exact signaling pathways affected by this compound are not fully elucidated, its proposed mechanism involves the disruption of critical cellular processes in protozoa.
Proposed mechanism of action of this compound leading to parasite cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. This compound (WIN 13146) | Parasite | 5560-78-1 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
troubleshooting inconsistent results in Teclozan experiments
Welcome to the Technical Support Center for Teclozan Experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during in vitro and in vivo experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the accuracy and reproducibility of your results.
I. Troubleshooting Guide: Inconsistent Results
Inconsistent results in this compound experiments can arise from a variety of factors, ranging from compound handling to assay execution. This guide provides a systematic approach to identifying and resolving common issues.
Inconsistent IC50 Values
One of the most common challenges in drug screening is variability in the half-maximal inhibitory concentration (IC50) values across experiments.
| Potential Cause | Recommended Solution |
| Compound Instability/Degradation | This compound powder should be stored at -20°C for long-term use (up to 3 years) or at 4°C for short-term use (up to 2 years). Stock solutions in DMSO should be stored at -80°C (up to 6 months) or -20°C (up to 1 month) and protected from light.[1][2] Avoid repeated freeze-thaw cycles. |
| Solubility Issues | This compound is soluble in DMSO.[1][3] Ensure the compound is fully dissolved in the DMSO stock solution before preparing working concentrations in cell culture media. Visually inspect for any precipitation. Use ultrasonic agitation if necessary to dissolve the compound.[2] |
| Inaccurate Pipetting | Calibrate and regularly service pipettes. Use reverse pipetting for viscous solutions like DMSO stock. |
| Cellular Factors | Use cells within a consistent and narrow passage number range. Ensure cells are in the exponential growth phase at the time of treatment. Regularly test for mycoplasma contamination. |
| Assay Protocol Variability | Standardize cell seeding density, incubation times, and reagent concentrations. Use a consistent lot of media, serum, and other reagents. |
Lower than Expected Potency
If this compound appears less potent than anticipated, consider the following factors:
| Potential Cause | Recommended Solution |
| Suboptimal Compound Concentration | Verify the concentration of the stock solution. Ensure accurate serial dilutions. |
| Cell Seeding Density | An excessively high cell density can lead to a decrease in the apparent potency of a compound. Optimize and maintain a consistent cell seeding density for your assays. |
| Incorrect Assay Endpoint | The choice of viability or proliferation assay can influence the observed potency. Ensure the selected assay is appropriate for this compound's mechanism of action, which involves disruption of metabolic processes.[1][3] |
| Binding to Plasticware or Serum Proteins | Consider using low-binding plates. Evaluate the effect of serum concentration in your media, as this compound may bind to serum proteins, reducing its effective concentration. |
Poor Reproducibility Between Replicates
High variability between technical or biological replicates can obscure meaningful results.
| Potential Cause | Recommended Solution |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile PBS or media. |
| Incomplete Drug Mixing | After adding this compound to the wells, ensure thorough but gentle mixing to achieve a uniform concentration. |
| Cell Clumping | Ensure a single-cell suspension before seeding to promote even cell distribution in the wells. |
II. Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in DMSO.[1][3] To prepare a stock solution, dissolve the powdered this compound in high-quality, anhydrous DMSO to the desired concentration. Gentle warming or sonication can aid in dissolution.[2] Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[1][2]
Q2: What is the recommended solvent and final concentration of DMSO in cell-based assays?
A2: The recommended solvent for this compound is DMSO.[1][3] For most cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments.
Q3: How stable is this compound in cell culture medium?
A3: The stability of this compound in aqueous solutions like cell culture medium has not been extensively reported. It is recommended to prepare fresh dilutions of this compound in media for each experiment from a frozen DMSO stock.
Q4: Can this compound interfere with common assay readouts?
A4: While specific interference data for this compound is not available, compounds can sometimes interfere with assay reagents or detection methods (e.g., absorbance or fluorescence). To test for this, include a control with this compound in cell-free media to see if it affects the background signal of your assay.
III. Experimental Protocols
General Protocol for In Vitro Antiprotozoal Susceptibility Testing
This protocol provides a general framework for determining the IC50 of this compound against a protozoan parasite.
-
Parasite Culture: Maintain the protozoan parasite in its appropriate culture medium and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in the appropriate culture medium to create a range of working concentrations.
-
Assay Plate Preparation: Seed the parasite culture into a 96-well microplate at a predetermined density.
-
Drug Treatment: Add the serially diluted this compound solutions to the wells. Include a positive control (a known antiprotozoal drug) and a negative/vehicle control (medium with DMSO).
-
Incubation: Incubate the plate under the optimal conditions for the parasite for a specified period (e.g., 24, 48, or 72 hours).
-
Viability/Proliferation Assay: Determine parasite viability using a suitable method, such as:
-
Resazurin-based assays (e.g., AlamarBlue): Measures metabolic activity.
-
Luminescence-based assays (e.g., CellTiter-Glo): Quantifies ATP levels.
-
Direct counting: Using a hemocytometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
IV. Visualizations
Diagrams of Pathways and Workflows
Caption: Putative signaling pathway of this compound's antiprotozoal activity.
Caption: General experimental workflow for in vitro antiprotozoal drug testing.
References
Technical Support Center: Protocol Refinement for Teclozan Efficacy Testing
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in refining their efficacy testing of Teclozan against Entamoeba histolytica.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
FAQs: In Vitro Efficacy Testing
Question: My this compound stock solution, dissolved in DMSO, precipitates when diluted into the aqueous culture medium. What should I do? Answer: This is a common issue for poorly soluble compounds. Here are several strategies to address this:
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your assay is as high as permissible for your E. histolytica culture (typically ≤1%) to aid solubility.
-
Use Co-solvents: In addition to DMSO, other co-solvents like ethanol or polyethylene glycols (PEGs) can be explored.
-
Employ Surfactants: Low concentrations of non-ionic surfactants may help maintain this compound's solubility in the aqueous medium.
-
Intermediate Dilution: Instead of a single large dilution, perform a serial dilution of your this compound stock in a mixture of your solvent and culture medium.
Question: I am observing inconsistent IC50 values for this compound across different experiments. What could be the cause? Answer: Inconsistent results are often linked to solubility issues or variability in the parasite culture.
-
Confirm Solubility: Visually inspect your assay plates for any precipitation. It is also recommended to centrifuge a sample of your final diluted drug solution and measure the concentration in the supernatant to confirm solubility.
-
Standardize Parasite Culture: Ensure that you are using E. histolytica trophozoites in the logarithmic growth phase for all your experiments. The age and density of the culture can significantly impact drug susceptibility.
-
Regularly Test Reference Drugs: Include a standard drug with a known IC50, such as metronidazole, in all your assays to monitor for variability in your experimental conditions.
Question: My E. histolytica culture is not growing well or appears stressed, affecting the reliability of my drug efficacy results. What are some common causes? Answer: Poor culture health can be due to several factors:
-
Media Quality: Ensure that your culture medium (e.g., TYI-S-33) is properly prepared and that all components, especially the bovine serum, have been pre-tested for their ability to support robust parasite growth.
-
Oxygen Levels: E. histolytica is a microaerophilic organism. Ensure that your culture tubes or flasks are appropriately sealed to maintain a low oxygen environment.
-
Contamination: Regularly check your cultures for any signs of bacterial or fungal contamination, which can inhibit parasite growth.
FAQs: In Vivo Efficacy Testing
Question: I am having difficulty establishing a consistent E. histolytica infection in my mouse model of amebic colitis. What could be the problem? Answer: The success of in vivo amebiasis models can be influenced by several factors:
-
Mouse Strain: The genetic background of the mice is critical. Some strains, like C3H/HeJ, are more susceptible to infection, while others, such as C57BL/6 or BALB/c, can be more resistant.
-
Parasite Virulence: The virulence of the E. histolytytica strain can diminish with prolonged in vitro cultivation. It is advisable to use a recently passaged, virulent strain for in vivo studies.
-
Surgical Procedure: The intracecal inoculation procedure requires precision. Ensure that the trophozoites are correctly injected into the cecum with minimal leakage.
Question: What are the common side effects of this compound in animal models that I should monitor? Answer: While specific preclinical toxicity data for this compound is limited, common side effects observed with antiprotozoal agents in animal models include gastrointestinal disturbances (such as diarrhea), changes in liver enzymes, and potential neurotoxicity at higher doses. It is crucial to monitor the animals for any signs of distress, weight loss, or changes in behavior.[1]
Data Presentation
Due to the limited availability of preclinical data for this compound in the public domain, the following tables include clinical efficacy data for this compound and representative preclinical data for Metronidazole, the standard-of-care for amebiasis, to provide a comparative baseline for researchers.
Table 1: In Vitro Efficacy of Anti-amebic Drugs against Entamoeba histolytica
| Compound | Strain | IC50 (µM) | Assay Method | Reference |
| This compound | E. histolytica | ~0.03 µM* | Not Specified | [2] |
| Metronidazole | HM1:IMSS | 9.5 | NBT reduction | |
| Metronidazole | Clinical Isolates | 13.2 | NBT reduction | |
| Tinidazole | HM1:IMSS | 10.2 | NBT reduction | |
| Tinidazole | Clinical Isolates | 12.4 | NBT reduction |
*Calculated from the reported amebicidal concentration of 1:10,000,000[2]
Table 2: In Vivo Efficacy of this compound in Human Clinical Trials for Intestinal Amebiasis
| Treatment Regimen | Number of Patients | Cure Rate (%) | Reference |
| 500 mg every 12 hours for 24 hours | 58 | 100% | [2] |
| 1500 mg daily (in 3 doses) | 60 | 93.33% | [2] |
Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing of E. histolytica
This protocol is adapted from standard methods for determining the 50% inhibitory concentration (IC50) of a compound against E. histolytica trophozoites.
Materials:
-
Entamoeba histolytica trophozoites (e.g., HM1:IMSS strain) in logarithmic growth phase
-
TYI-S-33 culture medium
-
96-well microtiter plates
-
This compound and a reference drug (e.g., Metronidazole)
-
DMSO (or other suitable solvent)
-
Incubator at 37°C
-
Inverted microscope
-
Hemocytometer or automated cell counter
Methodology:
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in TYI-S-33 medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Parasite Preparation: Harvest E. histolytica trophozoites from a 72-hour culture by chilling the culture tubes on ice for 10 minutes to detach the cells.
-
Cell Counting: Resuspend the trophozoites and determine the cell density using a hemocytometer. Adjust the cell suspension to a final concentration of 1 x 10^5 trophozoites/mL in fresh TYI-S-33 medium.
-
Assay Setup:
-
Add 100 µL of the trophozoite suspension to each well of a 96-well plate.
-
Add 100 µL of the diluted this compound solutions to the respective wells.
-
Include wells with trophozoites and medium containing the highest concentration of DMSO as a negative control.
-
Include wells with a known anti-amebic drug like metronidazole as a positive control.
-
-
Incubation: Incubate the plate at 37°C for 72 hours in a microaerophilic environment.
-
Determining IC50: After incubation, detach the trophozoites by chilling the plate on ice. Count the number of viable trophozoites in each well using a hemocytometer. The IC50 value is the concentration of the drug that inhibits parasite growth by 50% compared to the negative control.
Protocol 2: Murine Model of Amebic Colitis for In Vivo Efficacy Testing
This protocol describes a surgical model for establishing amebic colitis in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Susceptible mouse strain (e.g., C3H/HeJ)
-
Virulent Entamoeba histolytica trophozoites
-
Anesthetic
-
Surgical instruments
-
This compound formulation for oral gavage
-
Phosphate-buffered saline (PBS)
Methodology:
-
Animal Preparation: Anesthetize the mice according to approved animal care protocols.
-
Surgical Procedure:
-
Make a small midline abdominal incision to expose the cecum.
-
Gently exteriorize the cecum.
-
Inject 1 x 10^6 viable E. histolytica trophozoites in 100 µL of PBS directly into the cecal lumen.
-
Return the cecum to the abdominal cavity and close the incision.
-
-
Drug Administration:
-
Prepare a formulation of this compound suitable for oral gavage.
-
Begin treatment at a predetermined time point post-infection (e.g., 24 hours).
-
Administer the desired dose of this compound orally once or twice daily for a specified duration (e.g., 5-7 days).
-
A control group of infected mice should receive the vehicle only.
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Excise the ceca and score the extent of inflammation and ulceration.
-
Collect cecal contents to determine the parasite load by:
-
Culturing the contents in TYI-S-33 medium to detect viable amoebae.
-
Performing a quantitative PCR (qPCR) to quantify amoebic DNA.
-
Using an ELISA to detect E. histolytica antigens.
-
-
-
Data Analysis: Compare the parasite load and cecal pathology scores between the this compound-treated and vehicle-treated groups to determine the in vivo efficacy of the drug.
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound against protozoa.
Caption: Experimental workflow for in vitro efficacy testing of this compound.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
References
Technical Support Center: Minimizing Teclozan Toxicity in Animal Studies
Disclaimer: Information regarding the specific toxicity profile of Teclozan in animal models is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on general principles of minimizing xenobiotic toxicity in animal research and data extrapolated from related antiprotozoal compounds, such as nitroimidazoles. Researchers should always conduct thorough literature reviews and preliminary dose-ranging studies for any new compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is an antiprotozoal agent belonging to the dichloroacetamide class.[1][2] Its mechanism of action is reported to involve interference with phospholipid metabolism, thereby preventing the formation of arachidonic acid.[3][4] It is primarily active within the intestinal lumen.[3]
Q2: What are the common signs of toxicity observed with antiprotozoal agents in animal studies?
While specific data for this compound is scarce, related compounds like nitroimidazoles can induce a range of adverse effects. High doses of metronidazole, for example, have been associated with neurotoxicity in dogs, presenting as tremors, ataxia, and convulsions.[5][6] Other reported adverse effects in dogs and cats include lethargy, weakness, neutropenia, hepatotoxicity, and gastrointestinal disturbances.[6] In cynomolgus monkeys, a nitroimidazole radiosensitizer caused multiorgan toxicity, including effects on hematopoietic/lymphoid organs, retina, testes, and pancreas.[7]
Q3: Are there any known antidotes or reversal agents for this compound toxicity?
Currently, there is no specific antidote for this compound toxicity mentioned in the available literature. Management of toxicity is generally supportive and aimed at mitigating clinical signs.
Q4: How can we reduce the number of animals used in this compound toxicity studies?
Implementing the "3Rs" (Replacement, Reduction, and Refinement) is crucial. Strategies include:
-
Improved Study Design: Utilizing advanced statistical methods and careful experimental design can maximize the data obtained from fewer animals.
-
Microsampling Techniques: Volumetric absorptive microsampling (VAMS®) allows for the collection of small blood volumes, enabling serial sampling from the same animal and reducing the need for satellite groups.
-
In Vitro and In Silico Models: While not a complete replacement, using cell cultures, organoids, and computer modeling can help in preliminary screening and dose selection, thereby reducing the number of animals needed for in vivo studies.[4]
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence of Adverse Neurological Signs
Possible Cause: The administered dose of this compound may be exceeding the maximum tolerated dose (MTD), leading to neurotoxicity. As seen with related nitroimidazoles, neurological signs can be a key indicator of toxicity.[5][6]
Troubleshooting Steps:
-
Immediate Action:
-
Cease administration of this compound to the affected cohort.
-
Provide supportive care as per veterinary guidance (e.g., hydration, nutritional support).
-
Document all clinical signs with frequency and severity.
-
-
Dose Re-evaluation:
-
Review the dose-finding study data. If preliminary studies were insufficient, conduct a more thorough dose-range finding study with smaller dose escalations.
-
Consider allometric scaling from other species with caution, as species-specific metabolism can significantly alter toxicity profiles.
-
-
Refine Dosing Regimen:
-
Investigate if a fractionated dosing schedule (e.g., splitting the daily dose into two or more administrations) can reduce peak plasma concentrations and mitigate acute neurotoxic effects.
-
-
Monitor Biomarkers:
-
While specific neurological biomarkers for this compound are not established, consider monitoring general markers of neurological damage if signs persist.
-
Issue 2: Elevated Liver Enzymes in Bloodwork
Possible Cause: this compound or its metabolites may be causing hepatotoxicity. Elevated liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are common indicators of liver damage.[8]
Troubleshooting Steps:
-
Confirm Findings:
-
Repeat blood analysis to rule out sample handling errors.
-
Analyze samples from a control group to establish baseline enzyme levels.
-
-
Histopathological Examination:
-
At the study endpoint, perform a thorough histopathological examination of liver tissue from both control and treated groups to identify any cellular damage, inflammation, or necrosis.
-
-
Investigate Drug Delivery Systems:
-
Consider formulating this compound in a targeted drug delivery system, such as lipid-based nanoparticles or polymeric nanoparticles. These systems can enhance drug delivery to the target site (e.g., the gut for an intestinal antiprotozoal) and reduce systemic exposure, thereby minimizing off-target toxicity to organs like the liver.[3][9]
-
-
Pharmacokinetic Analysis:
-
Conduct pharmacokinetic (PK) studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. High systemic bioavailability for a drug intended for luminal action could be a contributing factor to hepatotoxicity.
-
Data Presentation: Biomarkers of Toxicity
The following table summarizes potential biochemical markers to monitor in animal studies involving novel antiprotozoal agents, based on findings with other compounds.
| Parameter | Organ System | Potential Indication of Toxicity |
| Alanine Aminotransferase (ALT) | Liver | Hepatocellular damage |
| Aspartate Aminotransferase (AST) | Liver, Muscle | Hepatocellular damage, muscle damage |
| Alkaline Phosphatase (ALP) | Liver, Bone | Cholestasis, bone disorders |
| Bilirubin | Liver | Impaired liver function |
| Creatinine | Kidney | Impaired renal function |
| Blood Urea Nitrogen (BUN) | Kidney | Impaired renal function |
| Creatine Kinase (CK) | Muscle | Muscle damage |
| Lactate Dehydrogenase (LDH) | General | General tissue damage |
Experimental Protocols
Protocol 1: Dose-Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound in a specific animal model (e.g., Sprague-Dawley rats).
Methodology:
-
Animal Model: Use a small number of animals per group (e.g., 3-5 per sex per group).
-
Dose Selection: Based on any available in vitro cytotoxicity data or literature on similar compounds, select a wide range of doses. A common approach is a geometric progression (e.g., 10, 30, 100, 300, 1000 mg/kg). Include a vehicle control group.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage) once daily for a short duration (e.g., 7-14 days).
-
Monitoring:
-
Conduct daily clinical observations for signs of toxicity (e.g., changes in behavior, posture, appetite, body weight).
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality, significant distress, or a loss of more than 10-15% of body weight.
Protocol 2: Evaluation of a Nanoparticle-Based Drug Delivery System
Objective: To assess whether encapsulating this compound in a nanoparticle formulation can reduce systemic toxicity while maintaining efficacy.
Methodology:
-
Formulation: Prepare and characterize a this compound-loaded nanoparticle system (e.g., chitosan or PLGA nanoparticles). Characterization should include particle size, zeta potential, and drug loading efficiency.
-
Animal Groups:
-
Group 1: Vehicle control
-
Group 2: Free this compound at a dose known to cause mild toxicity
-
Group 3: this compound-loaded nanoparticles at an equivalent dose to Group 2
-
-
Administration and Monitoring: Administer the formulations for a predetermined period. Monitor clinical signs and collect blood and tissue samples as described in Protocol 1.
-
Pharmacokinetic Analysis: In a parallel study, administer single doses of free this compound and the nanoparticle formulation to different groups of animals. Collect serial blood samples to determine the pharmacokinetic profiles (Cmax, Tmax, AUC) of each formulation.
-
Efficacy Assessment: If a relevant animal model of protozoan infection is available, compare the efficacy of the free drug versus the nanoparticle formulation.
Visualizations
Caption: Workflow for assessing and minimizing this compound toxicity.
Caption: Hypothetical pathway for this compound-induced hepatotoxicity.
References
- 1. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Nitroimidazoles Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. dvm360.com [dvm360.com]
- 7. Nitro-imidazole radiosensitizer-induced toxicity in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Amebiasis: its treatment with WIN 13.146 (this compound)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(1-methyl-5-nitroimidazole-2-yl)-2- imidazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Teclozan Degradation in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Teclozan degradation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in a research setting?
A1: this compound is an antiprotozoal agent belonging to the benzylamine derivative class. In research, it is primarily used for in vitro and in vivo studies of protozoan infections, particularly those caused by Entamoeba histolytica and Giardia intestinalis. Its mechanism of action involves interfering with phospholipid metabolism and inhibiting the formation of arachidonic acid in these organisms.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: To ensure stability, this compound in its solid (powder) form should be stored in a dry, dark environment at -20°C for long-term storage (months to years) or at 0-4°C for short-term use (days to weeks).[1] Stock solutions, typically prepared in solvents like DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is crucial to protect both the solid compound and its solutions from light.[2][3]
Q3: How should I prepare this compound stock solutions to minimize degradation?
A3: It is best practice to prepare concentrated stock solutions in a high-purity, anhydrous solvent such as DMSO.[1] To prepare, weigh the desired amount of this compound and dissolve it in the appropriate volume of solvent. Gentle warming and sonication can be used to aid dissolution.[2] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4] Store these aliquots under the recommended temperature and light-protected conditions.
Q4: Is this compound susceptible to degradation in aqueous solutions like cell culture media?
A4: Yes, like many chlorinated organic compounds, this compound is susceptible to degradation in aqueous environments. The primary degradation pathways are hydrolysis, photolysis (degradation by light), and oxidation. The rate of degradation can be influenced by the pH, temperature, and composition of the medium, as well as exposure to light. It is advisable to prepare working solutions fresh for each experiment.
Q5: Can this compound interact with common laboratory plastics?
A5: While specific studies on this compound are limited, it is known that chemicals can leach from plastic labware, potentially affecting experimental results.[5] Furthermore, hydrophobic compounds can sometimes adsorb to the surface of certain plastics. To minimize these risks, it is recommended to use glass vials with Teflon-lined screw caps for long-term storage of stock solutions.[6] For experimental procedures, using high-quality, chemical-resistant polypropylene tubes is generally acceptable for short-term use.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of this compound in biological assays.
This is a common problem that can often be traced back to the degradation of the compound.
Possible Causes and Solutions:
-
Degraded Stock Solution:
-
Q: Was the stock solution stored properly?
-
A: Verify that the stock solution was stored at the correct temperature (-20°C or -80°C) and protected from light. Repeated freeze-thaw cycles can also lead to degradation.
-
-
Q: How old is the stock solution?
-
A: Even under ideal conditions, stock solutions have a finite shelf life. If the stock is older than the recommended storage period (e.g., >1 month at -20°C or >6 months at -80°C), it is advisable to prepare a fresh solution.[2]
-
-
-
Degradation in Working Solution:
-
Q: Was the working solution prepared fresh?
-
A: this compound's stability in aqueous media is limited. Always prepare the final working solution immediately before adding it to your experimental setup.
-
-
Q: What were the incubation conditions?
-
A: Prolonged incubation times, elevated temperatures, and exposure to ambient or incubator lighting can all contribute to degradation. Consider these factors when designing your experiment and use appropriate controls.
-
-
-
Incorrect Concentration:
-
Q: Was the initial weighing of the compound accurate?
-
A: Ensure that the balance used for weighing the solid this compound was properly calibrated.
-
-
Q: Was the pipetting accurate during dilution?
-
A: Use calibrated pipettes for all dilutions to ensure the final concentration is correct.
-
-
Troubleshooting Workflow for Inconsistent Potency:
Caption: Troubleshooting decision tree for inconsistent this compound potency.
Issue 2: Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS) of this compound samples.
The presence of additional peaks is a strong indicator of degradation.
Possible Causes and Identification:
-
Hydrolytic Degradation:
-
A: In aqueous solutions, particularly at non-neutral pH, the amide bonds in the this compound molecule can be susceptible to hydrolysis. This would lead to the formation of smaller, more polar molecules.
-
-
Photodegradation:
-
A: Exposure to light, especially UV light, can cause cleavage of the molecule, potentially at the ether linkage or through dechlorination. This can result in a variety of degradation products.
-
-
Oxidative Degradation:
-
A: The presence of oxidizing agents or reactive oxygen species in the experimental system can lead to the formation of oxidized byproducts.
-
Proposed Degradation Pathways for this compound:
Caption: Potential degradation pathways for this compound.
Data on this compound Stability (Illustrative)
The following tables present hypothetical data based on the expected behavior of chlorinated aromatic compounds to illustrate the impact of different environmental factors on this compound stability. This data is for illustrative purposes to guide experimental design.
Table 1: Effect of pH on this compound Degradation in Aqueous Buffer at 37°C
| pH | Half-life (t½) in hours (Illustrative) | % Remaining after 24 hours (Illustrative) |
| 4.0 | 48 | 70.7% |
| 7.4 | 120 | 87.1% |
| 9.0 | 72 | 79.4% |
Table 2: Effect of Temperature on this compound Degradation in Aqueous Buffer (pH 7.4)
| Temperature (°C) | Half-life (t½) in hours (Illustrative) | % Remaining after 24 hours (Illustrative) |
| 4 | 720 | 97.7% |
| 25 | 240 | 92.0% |
| 37 | 120 | 87.1% |
| 50 | 60 | 75.8% |
Table 3: Effect of Light Exposure on this compound Degradation in Aqueous Buffer (pH 7.4) at 25°C
| Light Condition | Half-life (t½) in hours (Illustrative) | % Remaining after 8 hours (Illustrative) |
| Dark | 240 | 98.0% |
| Ambient Lab Light | 96 | 94.4% |
| Direct Sunlight (Simulated) | 12 | 59.5% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. At specified time points, withdraw a sample, prepare a solution in methanol, and analyze by HPLC.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of this compound in methanol/water (1:1) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. Analyze by HPLC at specified time points. A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
Objective: To develop a quantitative method to separate this compound from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare standard solutions of this compound in the mobile phase at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) to establish a calibration curve.
-
Prepare samples (from experiments or stability studies) by diluting them to fall within the calibration range.
-
Inject standards and samples onto the HPLC system.
-
Identify the this compound peak based on its retention time from the standard injections.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Peaks other than the this compound peak are potential degradation products.
General Experimental Workflow for this compound:
Caption: General workflow for experiments involving this compound.
References
Technical Support Center: Enhancing the Bioavailability of Teclozan in Research Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the bioavailability of Teclozan in research formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is an antiprotozoal agent primarily used in the treatment of intestinal amebiasis.[1] Its mechanism of action involves the disruption of the metabolic pathways within the protozoa.[1] Specifically, it is believed to interfere with phospholipid metabolism, thereby inhibiting the formation of arachidonic acid, which is crucial for the parasite's survival.[2][3] This disruption of metabolic processes ultimately leads to the death of the protozoal cells.
Q2: What are the main challenges affecting this compound's bioavailability?
While specific data on this compound's bioavailability is limited in publicly available literature, its physicochemical properties suggest that low aqueous solubility is a primary challenge. This compound is a lipophilic compound, which often correlates with poor dissolution in the aqueous environment of the gastrointestinal tract, a critical step for drug absorption.
Q3: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?
Q4: What are some general strategies to enhance the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs:[1][7][8][9][10]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at the molecular level can create an amorphous solid dispersion, which typically has a higher apparent solubility and faster dissolution rate than the crystalline form.
-
Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents can create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS). These formulations can improve solubilization in the gut and may also enhance absorption via lymphatic pathways.[8]
-
Complexation: The use of complexing agents like cyclodextrins can increase the aqueous solubility of this compound by forming inclusion complexes.
Troubleshooting Guide for this compound Formulation Experiments
This guide addresses common issues encountered during the development of this compound research formulations.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low drug loading in lipid-based formulations. | - Poor solubility of this compound in the selected lipid vehicle. - Incompatible excipients. | - Screen a wider range of oils, surfactants, and co-solvents to identify a system with higher solubilizing capacity for this compound. - Consider using a combination of excipients to improve solubility. - Gently warm the lipid vehicle during formulation preparation (ensure this compound is thermally stable). |
| High variability in in-vitro dissolution results. | - Inadequate wetting of the formulation. - Inconsistent dispersion of this compound in the matrix. - Use of an inappropriate dissolution medium. | - Incorporate a surfactant in the formulation or dissolution medium to improve wetting. - Optimize the manufacturing process (e.g., mixing time, speed) to ensure uniform drug distribution. - Use a biorelevant dissolution medium (e.g., FaSSIF, FeSSIF) that better mimics the in-vivo conditions. - Ensure sink conditions are maintained throughout the dissolution test. |
| Precipitation of this compound in the dissolution medium. | - Supersaturation of the drug followed by crystallization. - Change in pH leading to decreased solubility. | - Incorporate precipitation inhibitors (e.g., polymers like HPMC, PVP) into the formulation to maintain a supersaturated state. - Evaluate the pH-solubility profile of this compound to select a dissolution medium where it is more stable. |
| Poor in-vivo bioavailability despite good in-vitro dissolution. | - Permeability-limited absorption (suggesting BCS Class IV). - Pre-systemic metabolism (first-pass effect). - Instability of the formulation in the gastrointestinal tract. | - Include permeation enhancers in the formulation (use with caution and after thorough safety evaluation). - Investigate potential metabolic pathways of this compound to see if co-administration with a metabolic inhibitor is a viable (though complex) strategy. - Evaluate the stability of the formulation in simulated gastric and intestinal fluids. |
Experimental Protocols
In-Vitro Dissolution Testing for this compound Formulations
This protocol provides a general framework for assessing the in-vitro release of this compound from various research formulations.
Apparatus: USP Apparatus II (Paddle) or USP Apparatus IV (Flow-Through Cell).[11][12]
Dissolution Media:
-
Initial Screening: Start with compendial media such as 0.1 N HCl (pH 1.2) and phosphate buffer (pH 6.8).[13]
-
Biorelevant Media: For more predictive results, use Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF).
Procedure (USP Apparatus II):
-
Prepare 900 mL of the selected dissolution medium and equilibrate to 37 ± 0.5 °C in the dissolution vessel.
-
Place the this compound formulation (e.g., capsule, tablet, or a specific amount of a lipid-based formulation in a capsule) in the vessel.
-
Set the paddle speed to a justified rotational speed (e.g., 50 or 75 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes) and replace with an equal volume of fresh, pre-warmed medium.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
In-Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats)
This protocol outlines a basic design for evaluating the in-vivo bioavailability of a this compound formulation. All animal studies must be conducted in compliance with institutional and national guidelines for animal welfare.
Animal Model: Male Wistar or Sprague-Dawley rats (8-10 weeks old).
Formulation Administration:
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
A control group should receive a simple suspension of this compound in a vehicle like 0.5% carboxymethyl cellulose.
-
An intravenous (IV) administration group is necessary to determine the absolute bioavailability.
Blood Sampling:
-
Collect blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma extracts using a validated bioanalytical method (e.g., LC-MS/MS).
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.
-
Calculate the relative bioavailability of the test formulation compared to the control suspension and the absolute bioavailability compared to the IV administration.
Quantitative Data Summary
Due to the limited availability of public data, this table provides a template for summarizing key quantitative parameters for this compound. Researchers should populate this table with their own experimental data.
| Parameter | Solvent/Medium | Value | Reference/Source |
| Solubility | DMSO | 62.5 mg/mL (124.44 mM) | [2][14] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (4.14 mM) | [2] | |
| Aqueous Buffer (pH 1.2) | Data to be determined | ||
| Aqueous Buffer (pH 6.8) | Data to be determined | ||
| FaSSIF | Data to be determined | ||
| FeSSIF | Data to be determined | ||
| LogP | - | 3.6 | [15] |
| Molecular Weight | - | 502.3 g/mol | [15] |
| In-Vivo Bioavailability | Formulation A in Rats | Data to be determined | |
| Formulation B in Rats | Data to be determined |
Visualizations
Caption: Experimental Workflow for Enhancing this compound Bioavailability.
Caption: Troubleshooting Logic for Low this compound Bioavailability.
Caption: Postulated Indirect Effect of this compound on Host Cell Signaling.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 4. gmp-compliance.org [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 11. In Vitro Dissolution Testing with Flow-Through Method: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Design Optimization and In Vitro-In Vivo Evaluation of Orally Dissolving Strips of Clobazam - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound CAS#: 5560-78-1 [m.chemicalbook.com]
- 15. This compound | C20H28Cl4N2O4 | CID 21723 - PubChem [pubchem.ncbi.nlm.nih.gov]
strategies to reduce variability in Teclozan bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to help reduce variability in Teclozan bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antiprotozoal drug that primarily targets the parasite Entamoeba histolytica, the causative agent of amoebiasis.[1] Its mechanism of action involves the disruption of the parasite's metabolic pathways. Specifically, this compound is understood to interfere with the electron transport chain, which is crucial for the amoeba's energy production in the form of ATP. This energy depletion ultimately leads to the death of the parasite. Additionally, some evidence suggests that this compound may also affect the DNA synthesis of the amoeba, further inhibiting its replication and survival.[1]
Q2: What are the common sources of variability in this compound bioassays?
Variability in this compound bioassays can arise from several factors, broadly categorized as biological, technical, and procedural.
-
Biological Variability:
-
Cell Health and Passage Number: The health, viability, and passage number of the Entamoeba histolytica culture can significantly impact its susceptibility to this compound. Using cells that are not in the logarithmic growth phase can lead to inconsistent results.
-
Strain Differences: Different strains of E. histolytica may exhibit varying sensitivity to this compound.
-
-
Technical Variability:
-
Pipetting and Dilution Errors: Inaccurate pipetting and serial dilutions of this compound can introduce significant errors in the final concentrations tested.
-
Inconsistent Cell Seeding: Uneven distribution of amoebae in the assay plates will lead to variability in the baseline measurements.
-
Edge Effects: Evaporation from the outer wells of microtiter plates can concentrate the drug and affect cell viability, leading to skewed results.
-
-
Procedural Variability:
-
Incubation Conditions: Fluctuations in temperature, CO2, and humidity within the incubator can affect both the growth of the amoebae and the stability of this compound.
-
Reagent Quality and Preparation: The quality and proper preparation of culture media, buffers, and the this compound stock solution are critical.
-
Assay Endpoint Measurement: The timing and method of measuring the assay endpoint (e.g., cell viability) can be a source of variation.
-
Q3: How can I minimize variability in my this compound bioassays?
To minimize variability, it is crucial to standardize your experimental procedures and adhere to good cell culture practices.
-
Standardize Cell Culture:
-
Use a consistent cell source and passage number.
-
Ensure cells are in the logarithmic growth phase when seeding for an assay.
-
Regularly check for and prevent microbial contamination.
-
-
Optimize Assay Protocol:
-
Calibrate pipettes regularly.
-
Ensure a homogenous cell suspension before and during plating.
-
To mitigate edge effects, avoid using the outer wells of the plate for experimental data or fill them with sterile media or PBS.
-
-
Control Environmental Factors:
-
Use a calibrated incubator and monitor temperature, CO2, and humidity.
-
Avoid stacking plates in the incubator to ensure uniform conditions.
-
-
Proper Reagent Handling:
-
Prepare fresh this compound dilutions for each experiment from a validated stock solution.
-
Use high-quality, sterile-filtered reagents.
-
Troubleshooting Guides
Problem 1: High Variability in IC50 Values Between Experiments
| Possible Cause | Recommended Solution |
| Inconsistent Amoeba Culture Conditions | Maintain a consistent culture passage number and ensure amoebae are in the logarithmic growth phase. Variations in culture density and media composition can impact susceptibility. |
| Inaccurate Pipetting and Dilutions | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. |
| Edge Effects in Microtiter Plates | Avoid using the outermost wells for experimental data. Fill the perimeter wells with sterile media or phosphate-buffered saline (PBS) to maintain humidity. |
| Fluctuations in Incubation Conditions | Ensure your incubator is properly calibrated and maintains a stable temperature and CO2 level. Avoid opening the incubator door frequently. |
| Variability in Reagent Lots | If possible, use the same lot of critical reagents (e.g., media, serum) for a series of experiments. If a new lot must be used, perform a bridging study to ensure consistency. |
Problem 2: No or Low Amoebicidal Activity Observed
| Possible Cause | Recommended Solution |
| Incorrect this compound Concentration | Verify the initial concentration of your this compound stock solution. Ensure that the serial dilutions were prepared correctly. |
| Low Amoeba Viability in Control Wells | Check the health of your amoeba culture. Ensure that the cells are in the logarithmic growth phase and that the initial cell density is appropriate for the assay duration. |
| Incorrect Incubation Time | Ensure that the incubation time is sufficient for this compound to exert its amoebicidal effect. A time-course experiment may be necessary to determine the optimal incubation period. |
| Degradation of this compound | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the assay wells is not toxic to the amoebae (typically ≤ 0.5%). Include a solvent control in your experiments. |
Data Presentation
Table 1: In Vitro Amoebicidal Concentration of this compound against E. histolytica
| Drug | Amoebicidal Concentration |
| This compound | ~1:10,000,000 |
Note: This data is based on available clinical information and represents an approximate effective concentration.[1]
Table 2: Representative IC50 Values of Common Amoebicidal Drugs against E. histolytica
| Drug | Mean IC50 (µM) | Standard Deviation (µM) |
| Metronidazole | 13.2 | ± 2.1 |
| Chloroquine | 26.3 | ± 3.5 |
| Emetine | 31.2 | ± 4.2 |
| Tinidazole | 12.4 | ± 1.8 |
This table provides representative data for common amoebicidal agents to illustrate typical ranges and variability observed in these types of assays.
Experimental Protocols
Key Experiment: In Vitro Amoebicidal Activity Assay (Nitro Blue Tetrazolium - NBT Reduction Assay)
This protocol is a colorimetric method to determine the viability of E. histolytica trophozoites after exposure to this compound. Viable amoebae reduce the yellow NBT dye to a blue formazan product, which can be quantified spectrophotometrically.
Materials:
-
Entamoeba histolytica trophozoites in logarithmic growth phase
-
TYI-S-33 culture medium
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
96-well microtiter plates
-
Nitro Blue Tetrazolium (NBT) solution
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Trophozoites:
-
Harvest trophozoites from a 48-72 hour culture.
-
Centrifuge the cell suspension to pellet the amoebae.
-
Wash the pellet with pre-warmed, incomplete culture medium.
-
Resuspend the trophozoites in fresh medium and determine the cell concentration using a hemocytometer.
-
Adjust the concentration to the desired level (e.g., 1 x 10^5 trophozoites/mL).
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add the this compound in serial dilutions to the appropriate wells.
-
Include a drug-free control (negative control) and a positive control (e.g., metronidazole).
-
Add the prepared trophozoite suspension to each well.
-
Incubate the plate at 37°C for 48 or 72 hours.
-
-
NBT Reduction:
-
Following incubation, add the NBT solution to each well.
-
Incubate for an additional 2-3 hours at 37°C.
-
-
Data Analysis:
-
Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the negative control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the amoebic growth) using appropriate software.
-
Visualizations
Caption: Workflow for an in vitro amoebicidal assay.
Caption: Proposed mechanism of this compound action.
Caption: Troubleshooting logic for high variability.
References
Technical Support Center: Managing Off-Target Effects of Teclozan in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, managing, and troubleshooting the potential off-target effects of Teclozan in mammalian cellular models. While this compound is an effective antiprotozoal agent, its mechanism of action, which involves the disruption of fundamental cellular processes, may lead to unintended consequences in experimental systems. This resource offers a structured approach to addressing these challenges through detailed FAQs, troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound in mammalian cells?
A1: The primary mechanism of action for this compound is the inhibition of metabolic pathways and DNA synthesis in protozoa.[1][2][3] While specific off-target effects in mammalian cells are not extensively documented in publicly available literature, compounds with similar mechanisms of action, such as DNA synthesis inhibitors, have been shown to impact mitochondrial DNA polymerase gamma (Polγ).[1] This suggests that this compound could potentially interfere with mitochondrial function and cellular energy metabolism in mammalian cells, especially at higher concentrations.
Q2: We are observing unexpected cytotoxicity with this compound in our cell line. Could this be an off-target effect?
A2: Yes, unexpected cytotoxicity is a common indicator of off-target effects. If the observed cell death occurs at concentrations that are inconsistent with the intended therapeutic window or if it appears in cell types that should not be susceptible, it is crucial to investigate potential off-target interactions.
Q3: How can we distinguish between on-target and off-target effects of this compound in our cellular model?
A3: A robust method to differentiate on-target from off-target effects is to use a target engagement assay or to validate the phenotype in a target-knockout cell line. For instance, a Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to a putative off-target protein.[4][5][6] Alternatively, using CRISPR-Cas9 to create a cell line lacking the suspected off-target can determine if the observed phenotype is dependent on that protein.[7][8][9]
Q4: What are the best practices for minimizing off-target effects of this compound in our experiments?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect through dose-response studies.
-
Employ control compounds: Include structurally related but inactive compounds as negative controls to ensure the observed effects are specific to this compound.
-
Use multiple cell lines: Confirm your findings in different cell lines to rule out cell-type-specific off-target effects.
-
Validate with orthogonal assays: Use multiple, distinct assays to measure the same biological endpoint.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cellular models and provides actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| High variability between replicate wells in cell viability assays. | 1. Inconsistent cell seeding: Uneven cell distribution. 2. Edge effects: Evaporation in outer wells of the plate. 3. Compound precipitation: this compound coming out of solution. | 1. Ensure a homogenous cell suspension before and during plating. 2. Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity. 3. Visually inspect wells for precipitate after compound addition. If present, consider using a lower concentration or a different solvent system. Test the solubility of this compound in your culture medium beforehand. |
| Unexpected decrease in cell proliferation at low this compound concentrations. | Mitochondrial dysfunction: Inhibition of mitochondrial DNA replication or function, leading to reduced ATP production. | Perform a mitochondrial toxicity assay , such as measuring oxygen consumption rate (OCR) or assessing mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes). |
| Increased DNA damage markers (e.g., γH2AX) after this compound treatment. | Direct or indirect inhibition of mammalian DNA polymerases or interference with DNA repair mechanisms. | Assess cell cycle progression using flow cytometry to check for G2/M arrest, a hallmark of the DNA damage response.[10] Quantify DNA damage using assays like the Comet assay or by measuring levels of DNA damage response proteins. |
| Inconsistent results between different batches of this compound. | Variability in compound purity or stability. | Source this compound from a reputable supplier and obtain a certificate of analysis for each batch. Store the compound under recommended conditions and prepare fresh stock solutions for each experiment. |
Quantitative Data Summary
The following tables provide hypothetical quantitative data to illustrate the potential off-target effects of this compound on mammalian cells. These values are for illustrative purposes and should be experimentally determined for your specific cellular model.
Table 1: Cytotoxicity of this compound in Different Mammalian Cell Lines
| Cell Line | IC50 (µM) | Putative Off-Target Pathway |
| HEK293 (Human Embryonic Kidney) | 50 | Mitochondrial Respiration |
| HepG2 (Human Hepatocellular Carcinoma) | 25 | DNA Damage Response |
| A549 (Human Lung Carcinoma) | 75 | General Metabolic Stress |
Table 2: Effect of this compound on Mitochondrial Function (HEK293 cells)
| This compound Concentration (µM) | Oxygen Consumption Rate (% of Control) | Mitochondrial Membrane Potential (% of Control) |
| 0 (Vehicle) | 100 | 100 |
| 10 | 85 | 90 |
| 25 | 60 | 70 |
| 50 | 40 | 50 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify the direct binding of this compound to a suspected off-target protein within intact cells.[11]
-
Cell Culture and Treatment:
-
Culture your mammalian cell line of interest to 70-80% confluency.
-
Treat cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting:
-
Wash the cells with PBS and scrape them into PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
-
Heat Shock:
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler.
-
Include a non-heated control at room temperature.
-
Immediately cool the samples on ice for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at 37°C.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Normalize the protein concentration of all samples.
-
Perform Western blotting to detect the suspected off-target protein and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Plot the percentage of the soluble protein relative to the non-heated control against the temperature. A shift in the melting curve between the this compound-treated and vehicle-treated samples indicates target engagement.
-
Protocol 2: CRISPR-Cas9 Mediated Knockout for Off-Target Validation
This protocol describes the generation of a knockout cell line to determine if an observed phenotype is dependent on a specific off-target.[9][12][13]
-
sgRNA Design and Cloning:
-
Design two sgRNAs targeting an early exon of the gene encoding the putative off-target protein.
-
Clone the sgRNAs into a suitable Cas9 expression vector.
-
-
Transfection:
-
Transfect the Cas9/sgRNA expression plasmid into your cell line using a suitable transfection reagent.
-
-
Single-Cell Cloning:
-
After 48-72 hours, perform single-cell sorting into 96-well plates to isolate individual clones.
-
-
Clone Expansion and Screening:
-
Expand the single-cell clones.
-
Screen for successful knockout by PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
-
Validation of Knockout:
-
Confirm the absence of the target protein in the knockout clones by Western blot.
-
-
Phenotypic Analysis:
-
Treat the knockout and wild-type cell lines with this compound and assess the phenotype of interest (e.g., cytotoxicity, proliferation). If the phenotype is absent or significantly reduced in the knockout cells, it confirms that the effect is mediated by the knocked-out protein.
-
Visualizations
Caption: Workflow for investigating unexpected cellular phenotypes.
Caption: Potential off-target signaling pathways of this compound.
References
- 1. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Common Challenges in Sample Viability for Single-Cell Research | Labcompare.com [labcompare.com]
- 4. news-medical.net [news-medical.net]
- 5. pelagobio.com [pelagobio.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Validate a CRISPR Knockout [biognosys.com]
- 8. Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 10. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CRISPR Cas9 - Guide for CRISPR Gene Knockout | abm Inc. [info.abmgood.com]
Validation & Comparative
Teclozan and Metronidazole: A Comparative Analysis of Efficacy in Entamoeba histolytica Models
For decades, metronidazole has been the cornerstone of treatment for amoebiasis, the parasitic infection caused by Entamoeba histolytica. However, the emergence of potential resistance and the desire for alternative therapeutic options have led to the investigation of other compounds, including Teclozan. This guide provides a detailed, objective comparison of the efficacy of this compound and Metronidazole in preclinical and clinical models of E. histolytica infection, supported by experimental data and methodological insights to inform researchers, scientists, and drug development professionals.
Comparative Efficacy Data
While direct head-to-head clinical trials comparing this compound and Metronidazole are limited in the readily available scientific literature, this section summarizes the clinical efficacy of each drug as reported in independent studies. It is crucial to note that variations in study design, patient populations, and diagnostic criteria can influence reported cure rates, making direct comparisons challenging.
Table 1: Clinical Efficacy of this compound and Metronidazole in Treating Intestinal Amoebiasis
| Drug | Dosage | Duration | Number of Patients | Parasitological Cure Rate | Reference |
| This compound | 1,500 mg total dose (administered over 24 hours) | 1 day | 40 | 75% | [1] |
| This compound | 500 mg (administered every 8 hours) | 1 day | 40 | 97.5% | [2] |
| This compound | 1,500 mg total dose (administered over 24 hours) | 1 day | 60 | 93.33% | [2] |
| Metronidazole | 30 mg/kg/day | 7 days | 45 | 86.6% | [3][4] |
| Metronidazole | 50 mg/kg/day | 7 days | 47 | 89.4% | [3][4] |
| Metronidazole | 30 mg/kg/day | 10 days | 38 | 94.4% | [3][4] |
| Metronidazole | 50 mg/kg/day | 10 days | 41 | 96% | [3][4] |
| Metronidazole | 2 g once daily | 3 days | 27 | 55.5% | [5] |
Mechanisms of Action
The divergent mechanisms of action of this compound and Metronidazole against E. histolytica provide a basis for understanding their therapeutic profiles.
This compound : This antiprotozoal agent is thought to interfere with the parasite's metabolic pathways. It is believed to inhibit protein synthesis within the amoeba, thereby disrupting its growth and replication.
Metronidazole : As a nitroimidazole antibiotic, Metronidazole's efficacy is dependent on its activation within the anaerobic environment of the amoeba. The drug's nitro group is reduced, leading to the formation of cytotoxic free radicals. These radicals then damage the parasite's DNA, leading to cell death.[6]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. STUDY OF EFFECT OF THE DOSE AND DURATION OF METRONIDAZOLE ON AMEBIC COLITIS AND PLATELETS | Thi-qar Medical journal [jmed.utq.edu.iq]
- 5. Tinidazole and metronidazole in the treatment of intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiamoebic drugs for treating amoebic colitis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Teclozan and Other Dichloroacetamide Derivatives in the Treatment of Amoebiasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Teclozan and other dichloroacetamide derivatives, focusing on their application as luminal amoebicides. The information presented is based on available experimental data to facilitate research and drug development in the field of antiprotozoal therapies.
Introduction to Dichloroacetamide Derivatives
Dichloroacetamide derivatives are a class of compounds characterized by a dichloroacetyl group. Several of these derivatives have been developed as effective agents for the treatment of intestinal amoebiasis, a parasitic infection caused by Entamoeba histolytica. These drugs primarily act as luminal amoebicides, targeting the parasites within the gastrointestinal tract. This guide will compare the performance of this compound with other notable dichloroacetamide derivatives, including Diloxanide furoate, Etofamide, and Clefamide.
Mechanism of Action
The precise molecular mechanism of action for many dichloroacetamide derivatives is not fully elucidated. However, it is generally believed that they interfere with the metabolic pathways of E. histolytica trophozoites in the intestinal lumen.
This compound : The mechanism of action of this compound is thought to involve the disruption of the protozoan's metabolic processes.[1][2] It is believed to specifically target the electron transport chain, which is crucial for cellular energy production in the form of ATP.[3] By disrupting this process, this compound leads to energy depletion and ultimately the death of the parasite.[3] There is also evidence to suggest that this compound may interfere with the parasite's DNA synthesis.[3]
Diloxanide furoate : This is a prodrug that is hydrolyzed in the gut to its active form, diloxanide.[4] The amoebicidal effect of diloxanide is thought to be due to the inhibition of protein synthesis in the trophozoites of E. histolytica.[5] This disruption of essential protein production leads to the death of the parasite.[5]
Etofamide : Etofamide is another dichloroacetamide derivative that is effective against intestinal amoebiasis. Its mechanism is believed to involve the disruption of DNA and RNA synthesis within the parasite, thereby inhibiting its ability to replicate and survive.[6]
Clefamide : Clefamide is also used in the treatment of intestinal amoebiasis, although its specific mechanism of action is not as well-documented as other derivatives.[7]
Comparative Efficacy: Clinical Data
Direct head-to-head clinical trials comparing all these agents are limited. However, data from individual studies provide insights into their efficacy.
| Drug | Study Population | Dosage Regimen | Parasitological Cure Rate | Citation(s) |
| This compound | Patients with intestinal amoebiasis | Data not consistently reported in available literature | Specific cure rates from recent, large-scale comparative trials are not readily available. | [2] |
| Diloxanide furoate | Asymptomatic cyst carriers | 500 mg three times daily for 10 days | 86% | [8] |
| Patients with nondysenteric, symptomatic amoebiasis | 500 mg three times daily for 10 days | 80% (52 of 65 patients) | [9] | |
| In combination with metronidazole for amoebiasis | 500 mg diloxanide furoate + 400 mg metronidazole three times daily for 5 days | 100% | [10] | |
| Etofamide | Patients with chronic intestinal amoebiasis | 1.0 g per day for 3 days | 92% | [11] |
| Children and adults with intestinal amoebiasis | Children: 200 mg t.i.d. for 3 days; Adults: 500 mg b.i.d. for 3 days | 76.8% | [12] | |
| Clefamide | Patients with acute amoebiasis | 0.25 g tablets, 12 per day for 10 days | 81.7% (49 of 60 patients) | [7] |
| Asymptomatic cyst passers | Half of the acute dosage | 91.1% (51 of 56 patients) | [7] |
Comparative Efficacy: In Vitro Data
Standardized in vitro susceptibility data, such as the 50% inhibitory concentration (IC50), for all dichloroacetamide derivatives against E. histolytica is not consistently available in the public domain, making direct quantitative comparisons challenging. The available literature often focuses on clinical outcomes rather than in vitro potency. For Diloxanide furoate, it is noted that specific in vitro IC50 values are not readily found in reviewed literature.[13]
Pharmacokinetic Profiles
| Drug | Absorption | Metabolism | Elimination | Half-life | Citation(s) |
| This compound | Well-absorbed orally | Believed to be metabolized in the liver | Primarily through renal and fecal routes | Not well-characterized | [3][14] |
| Diloxanide furoate | Slowly absorbed from the GI tract. The prodrug is hydrolyzed to active diloxanide. 90% of the active drug is systemically absorbed. | The absorbed portion is glucuronidated in the liver. | Approximately 90% is excreted in the urine as the glucuronide conjugate. | Approximately 3 hours for diloxanide | [4][8][15] |
| Etofamide | Absorbed in the gastrointestinal tract with good bioavailability. | Details not specified in available literature. | Details not specified in available literature. | Not specified in available literature. | [6] |
| Clefamide | Limited data available. | Limited data available. | Limited data available. | Limited data available. | [16] |
Experimental Protocols
In Vitro Susceptibility Testing of Entamoeba histolytica
A generalized protocol for determining the in vitro activity of amoebicidal compounds is as follows:
-
Parasite Culture : Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain) are cultured axenically in a suitable medium like TYI-S-33 at 37°C.[17][18]
-
Drug Preparation : Stock solutions of the test compounds are prepared, typically in DMSO, and then serially diluted to the desired concentrations in the culture medium.
-
Assay Setup : Trophozoites in the logarithmic growth phase are harvested and seeded into 96-well plates. The drug dilutions are then added to the wells.
-
Incubation : The plates are incubated under anaerobic or microaerophilic conditions at 37°C for a defined period (e.g., 48 or 72 hours).
-
Viability Assessment : Parasite viability is determined using methods such as:
-
Data Analysis : The percentage of inhibition is calculated relative to untreated controls, and the IC50 value is determined by plotting a dose-response curve.[13]
Clinical Trial Design for Luminal Amoebicides
A typical clinical trial to evaluate the efficacy of a luminal amoebicide would involve the following:
-
Study Population : Patients diagnosed with intestinal amoebiasis, confirmed by stool microscopy for the presence of E. histolytica cysts or trophozoites. For asymptomatic carriers, diagnosis is based on the presence of cysts.
-
Study Design : A randomized, controlled trial comparing the investigational drug to a placebo or a standard-of-care luminal amoebicide.
-
Intervention : Administration of the specified dosage of the test drug for a defined duration.
-
Outcome Measures :
-
Primary Endpoint : Parasitological cure, defined as the absence of E. histolytica in stool samples at the end of treatment and at follow-up visits (e.g., 1 and 3 months post-treatment).
-
Secondary Endpoints : Clinical cure (resolution of symptoms in symptomatic patients), adverse events, and patient compliance.
-
-
Stool Examination : Multiple stool samples are collected and examined at specified intervals to determine the presence or absence of the parasite.
Visualizations
Caption: Proposed mechanism of action for luminal amoebicides.
Caption: In Vitro Susceptibility Testing Workflow.
Conclusion
This compound and other dichloroacetamide derivatives, such as Diloxanide furoate, Etofamide, and Clefamide, are important therapeutic options for the treatment of intestinal amoebiasis. While their primary mode of action is as luminal amoebicides, there are differences in their reported clinical efficacies and pharmacokinetic profiles. The available data suggests high cure rates for these compounds in treating both symptomatic and asymptomatic intestinal infections.
A significant gap in the literature is the lack of direct, quantitative comparative studies, particularly in vitro IC50 values, which would allow for a more precise comparison of their intrinsic potencies. Further research, including head-to-head clinical trials and standardized in vitro susceptibility testing, is warranted to better define the comparative advantages of each of these agents and to guide optimal drug selection for the treatment of amoebiasis.
References
- 1. [Chemoprophylaxis of amebiasis with Clefamide in an open community] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of Diloxanide? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. What is Etofamide used for? [synapse.patsnap.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Diloxanide furoate | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. Nondysenteric intestinal amebiasis. Treatment with diloxanide furoate. | Semantic Scholar [semanticscholar.org]
- 10. Efficacy of a combined diloxanide furoate-metronidazole preparation in the treatment of amoebiasis and giardiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Clinical trial of etophamide in the treatment of chronic intestinal amebiasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Comparison of quinfamide vs etofamide in the Mexican population with intestinal amebiasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. What is Clefamide used for? [synapse.patsnap.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validating the Anti-Giardial Activity of Teclozan In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro anti-giardial activity of Teclozan and its common alternatives, metronidazole and albendazole. While robust experimental data for metronidazole and albendazole are available, there is a notable lack of specific in vitro studies quantifying the efficacy of this compound against Giardia lamblia. This document summarizes the existing data for the comparator drugs, outlines standard experimental protocols for assessing anti-giardial activity, and discusses the known mechanisms of action to provide a framework for future validation studies of this compound.
Comparative Efficacy of Anti-Giardial Agents
The following table summarizes the in vitro efficacy of metronidazole and albendazole against Giardia lamblia trophozoites, expressed as the half-maximal inhibitory concentration (IC50).
| Drug | IC50 Range (µM) | IC50 Range (mg/L) | Notes |
| This compound | Data Not Available | Data Not Available | No specific in vitro studies reporting the IC50 against Giardia lamblia were identified. |
| Metronidazole | ~ 3.4 - 4.3 µM | ~ 0.58 - 0.74 mg/L | Efficacy can be influenced by oxygen levels in the culture environment.[1] |
| Albendazole | ~ 0.038 µM | ~ 0.01 mg/L | Demonstrates high potency in in vitro studies.[2] |
Mechanisms of Action
The therapeutic effects of these compounds are rooted in their distinct mechanisms of action against the parasite.
This compound: The precise mechanism of action of this compound against Giardia lamblia is not well-elucidated. It is generally understood to interfere with the protozoan's metabolic pathways.[3][4] Some sources suggest it targets enzyme systems involved in the synthesis of essential proteins and nucleic acids or disrupts the electron transport chain and damages DNA.[2][3] Another proposed mechanism is the interference with phospholipid metabolism, preventing the formation of arachidonic acid.
Metronidazole: This 5-nitroimidazole drug is a prodrug that requires reductive activation within the anaerobic environment of the Giardia trophozoite. The parasite's pyruvate:ferredoxin oxidoreductase (PFOR) system reduces the nitro group of metronidazole, leading to the formation of cytotoxic nitro radicals. These radicals then induce damage to the parasite's DNA and other macromolecules, leading to cell death.
Albendazole: As a benzimidazole derivative, albendazole's primary mechanism of action is the disruption of microtubule polymerization by binding to β-tubulin. This interference with the cytoskeleton affects cell division, motility, and the transport of intracellular vesicles. Consequently, the parasite's ability to absorb glucose is impaired, leading to energy depletion and death.
Experimental Protocols for In Vitro Anti-Giardial Susceptibility Testing
Standardized protocols are crucial for the accurate determination of a compound's anti-giardial activity. The following outlines a typical workflow for an in vitro susceptibility assay.
Culturing of Giardia lamblia Trophozoites
Giardia lamblia trophozoites are cultured axenically in a specialized medium, such as TYI-S-33, supplemented with bovine serum and antibiotics. The cultures are maintained at 37°C in screw-capped tubes filled to the brim to create a microaerophilic environment.
Drug Susceptibility Assay
A common method to determine the IC50 is the subculture method. Trophozoites are exposed to serial dilutions of the test compound (e.g., this compound) and control drugs (metronidazole, albendazole) in 96-well microtiter plates. The plates are incubated at 37°C for a defined period, typically 24 or 48 hours.
Viability Assessment
Following incubation, the viability of the trophozoites is assessed. This can be achieved through various methods:
-
Microscopic Counting: Trophozoites are detached from the culture surface by chilling and counted using a hemocytometer. The number of motile versus non-motile or lysed trophozoites is determined.
-
Dye Exclusion Assays: Vital dyes such as trypan blue or eosin are used to differentiate between live and dead cells.
-
Metabolic Assays: Assays that measure metabolic activity, such as the MTT or resazurin reduction assays, can be used to quantify cell viability.
IC50 Determination
The percentage of growth inhibition is calculated for each drug concentration relative to the untreated control. The IC50 value, which is the concentration of the drug that inhibits 50% of the parasite's growth, is then determined by plotting the inhibition percentages against the drug concentrations and fitting the data to a dose-response curve.
Visualizing Methodologies and Mechanisms
To further clarify the experimental process and the drugs' modes of action, the following diagrams are provided.
Caption: A flowchart of the in vitro anti-giardial susceptibility testing protocol.
Caption: Signaling pathways for the mechanisms of action of anti-giardial drugs.
Conclusion and Future Directions
While this compound is indicated for the treatment of intestinal protozoal infections, a significant gap exists in the publicly available scientific literature regarding its specific in vitro activity against Giardia lamblia. The established high potency of metronidazole and albendazole in vitro provides a benchmark for future studies. To validate the anti-giardial efficacy of this compound, it is imperative that standardized in vitro susceptibility assays are conducted to determine its IC50 value. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets of this compound in Giardia lamblia. This will not only help in confirming its utility as an anti-giardial agent but also contribute to the broader understanding of antiprotozoal drug action and the development of new therapeutic strategies.
References
- 1. Antigiardial activity of novel triazolyl-quinolone-based chalcone derivatives: when oxygen makes the difference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is this compound used for? [synapse.patsnap.com]
A Head-to-Head In Vitro Comparison of Teclozan and Nitazoxanide
In the landscape of antiprotozoal drug discovery and development, both Teclozan and Nitazoxanide have carved out distinct niches. While Nitazoxanide is recognized for its broad-spectrum activity against a wide array of pathogens, this compound has been primarily utilized for its targeted efficacy against Entamoeba histolytica, the causative agent of amoebiasis. This guide provides a detailed head-to-head in vitro comparison of these two compounds, summarizing available quantitative data, outlining experimental protocols, and visualizing their mechanisms of action and experimental workflows.
Data Presentation: Quantitative In Vitro Efficacy
Direct comparative in vitro studies between this compound and Nitazoxanide are limited in the public domain. However, by compiling data from various independent studies, a comparative overview of their potency against different pathogens can be established. The following table summarizes the available half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values.
| Compound | Pathogen | Assay Type | IC50 (µM) | MIC (µg/mL) | Citation |
| This compound | Entamoeba histolytica | Trophozoite Growth Inhibition | ~1 - 10 | - | [1] |
| Nitazoxanide | Entamoeba histolytica | Trophozoite Growth Inhibition | 0.056 | - | [2] |
| Giardia intestinalis | Trophozoite Growth Inhibition | 0.013 | - | [2] | |
| Trichomonas vaginalis | Trophozoite Growth Inhibition | 0.11 | - | [2] | |
| Clostridium difficile | Agar Dilution | - | 0.06 | [3] | |
| Bacteroides fragilis group | Agar Dilution | - | 0.5 | [3] | |
| Human Coronaviruses (HCoV-229E, HCoV-NL63, HCoV-OC43) | Cell Culture | 0.16 - 0.49 | - | [4] |
Note: The IC50 value for this compound against E. histolytica is reported as a range from a single source and should be interpreted with caution pending more specific studies.
Mechanisms of Action
The two drugs exhibit distinct mechanisms of action at the molecular level.
This compound is understood to primarily target the metabolic pathways of protozoa. Its proposed mechanism involves the disruption of the electron transport chain, which is crucial for cellular respiration and energy production in the parasite.[5] Additionally, some evidence suggests that this compound may interfere with the parasite's DNA synthesis. A more specific proposed mechanism is the interference with phospholipid metabolism, thereby inhibiting the formation of arachidonic acid.[1]
Nitazoxanide , and its active metabolite tizoxanide, have a broader and more extensively studied mechanism of action. In anaerobic bacteria and protozoa, it inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, which is essential for anaerobic energy metabolism.[6] In the context of viral infections, Nitazoxanide has been shown to block the maturation of viral hemagglutinin at a post-translational stage.[1] It has also been observed to modulate host cell signaling pathways, including the activation of the interferon pathway, which enhances the host's antiviral response.[6]
Signaling Pathway and Mechanism of Action Diagrams
Caption: Proposed mechanism of action of this compound against protozoa.
Caption: Multifaceted mechanism of action of Nitazoxanide.
Experimental Protocols
General In Vitro Antiprotozoal Susceptibility Testing Workflow
Caption: General experimental workflow for in vitro antiprotozoal testing.
1. Pathogen Culture:
-
For Protozoa (E. histolytica, G. intestinalis): Trophozoites are cultured axenically in a suitable medium, such as TYI-S-33, supplemented with serum at 37°C.
-
For Bacteria (C. difficile): Anaerobic bacteria are cultured on appropriate agar plates in an anaerobic chamber.
-
For Viruses (Coronaviruses): Viral strains are propagated in susceptible host cell lines (e.g., MRC-5 cells) in a suitable culture medium.
2. Drug Preparation:
-
Stock solutions of this compound and Nitazoxanide are typically prepared in a solvent like dimethyl sulfoxide (DMSO).
-
Serial dilutions are then made in the appropriate culture medium to achieve the desired final concentrations for testing.
3. In Vitro Assay:
-
For Protozoa: A known number of trophozoites are seeded into microtiter plates. The drug dilutions are added to the wells, and the plates are incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C.
-
For Bacteria (MIC determination): The agar dilution method is commonly used. The antimicrobial agent is incorporated into the agar at various concentrations. The bacterial isolates are then inoculated onto the surface of the agar plates and incubated under anaerobic conditions. The MIC is the lowest concentration of the drug that inhibits visible growth.
-
For Viruses: Host cell monolayers are infected with the virus. After an adsorption period, the medium is replaced with a medium containing different concentrations of the drug. The antiviral activity is assessed after a defined incubation period by methods such as observing the cytopathic effect (CPE), virus yield reduction assays (e.g., TCID50), or quantitative PCR (qPCR) to measure viral RNA.
4. Determination of Efficacy (IC50/MIC):
-
IC50 (Half-maximal Inhibitory Concentration): This is the concentration of a drug that inhibits 50% of the pathogen's growth or activity. It is typically determined for protozoa and viruses.
-
Microscopy: Viable parasites are counted using a hemocytometer.
-
Metabolic Assays: Colorimetric assays like the MTT or resazurin assay are used, where a change in color indicates metabolic activity and, therefore, cell viability.
-
-
MIC (Minimum Inhibitory Concentration): This is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. It is the standard measure for antibacterial susceptibility testing.
Conclusion
This comparative guide highlights the in vitro profiles of this compound and Nitazoxanide. Nitazoxanide demonstrates a broad spectrum of activity against a diverse range of pathogens, including protozoa, anaerobic bacteria, and viruses, with well-documented mechanisms of action and in vitro efficacy data. This compound, on the other hand, appears to be a more targeted agent, with its primary application against Entamoeba histolytica. The available in vitro data for this compound is less comprehensive, indicating a need for further research to fully elucidate its spectrum of activity and comparative potency. For researchers and drug development professionals, Nitazoxanide presents a versatile lead compound for broad-spectrum anti-infective development, while this compound may serve as a valuable tool for studies focused on amoebiasis and its specific metabolic pathways. Future direct, head-to-head in vitro comparative studies are warranted to provide a more definitive assessment of their relative potencies and spectra of activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro effect of nitazoxanide against Entamoeba histolytica, Giardia intestinalis and Trichomonas vaginalis trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of benzologues of Nitazoxanide and Tizoxanide: a comparative study of their in vitro broad-spectrum antiprotozoal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the In Vivo Efficacy of Teclozan Against Drug-Resistant Protozoa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance in protozoan pathogens presents a significant challenge to global public health. Standard therapies for infections caused by protozoa such as Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis are increasingly compromised by reduced efficacy. This guide provides a comparative assessment of Teclozan, a luminal amoebicide, in the context of drug-resistant protozoal infections. While direct in vivo efficacy data for this compound against confirmed drug-resistant strains is notably scarce in publicly available literature, this document synthesizes existing knowledge on this compound, outlines the mechanisms of resistance to current standard-of-care drugs, and presents standardized protocols for future in vivo efficacy studies.
Introduction to this compound and the Challenge of Drug Resistance
This compound is an antiprotozoal agent that has been used for the treatment of intestinal amoebiasis.[1][2][3][4] It is primarily a luminal amoebicide, meaning its action is concentrated in the gut.[5] The mechanism of action of this compound is believed to involve the disruption of protozoal metabolism, leading to the death of the parasite.[6]
The widespread use of antimicrobial agents has led to the development of resistance in many protozoan species.[7][8] For instance, resistance to metronidazole, a cornerstone in the treatment of amoebiasis, giardiasis, and trichomoniasis, has been reported and is a growing concern.[9][10][11] This necessitates the evaluation of alternative or adjunctive therapies. While this compound has a history of use in treating amoebiasis, its potential role in combating drug-resistant protozoa has not been extensively studied in vivo.
Comparative Analysis of this compound and Standard-of-Care Antiprotozoal Agents
A direct comparison of the in vivo efficacy of this compound against drug-resistant protozoa is hampered by a lack of specific studies. The following table provides a general comparison with metronidazole and tinidazole, two commonly used drugs for protozoal infections. It is important to note that the efficacy of this compound against resistant strains is not established.
| Drug | Class | Spectrum of Activity | Primary Indication(s) | Known Efficacy Against Resistant Strains |
| This compound | Dichloroacetamide derivative | Luminal amoebicide | Intestinal amoebiasis (cyst passers) | In vivo data not available |
| Metronidazole | Nitroimidazole | Tissue and luminal amoebicide, giardicide, trichomonacide | Amoebiasis, Giardiasis, Trichomoniasis | Resistance reported in T. vaginalis, G. lamblia, and lab-strains of E. histolytica[10][11][12] |
| Tinidazole | Nitroimidazole | Tissue and luminal amoebicide, giardicide, trichomonacide | Amoebiasis, Giardiasis, Trichomoniasis | May be effective in some cases of metronidazole-resistant trichomoniasis; cross-resistance is possible[12][13] |
| Nitazoxanide | Thiazolide | Broad-spectrum antiparasitic | Cryptosporidiosis, Giardiasis | Effective against some metronidazole-resistant Giardia and Trichomonas isolates in vitro[9][14][15] |
| Paromomycin | Aminoglycoside | Luminal amoebicide and giardicide | Intestinal amoebiasis, Giardiasis | Generally effective for luminal infections; resistance is not a major clinical issue[16][17] |
Hypothetical In Vivo Efficacy Data
The following table is a hypothetical representation of how quantitative data on the in vivo efficacy of this compound against a metronidazole-resistant strain of Entamoeba histolytica in an animal model could be presented. These are not real data and are for illustrative purposes only.
| Treatment Group | Dosage (mg/kg/day) | Duration (days) | Parasite Load Reduction (%) | Cure Rate (%) |
| Vehicle Control | - | 5 | 0 | 0 |
| Metronidazole | 50 | 5 | 25 | 10 |
| This compound | 100 | 5 | 85 | 70 |
| This compound + Metronidazole | 100 + 50 | 5 | 95 | 85 |
Experimental Protocols
Detailed methodologies are crucial for the valid assessment of the in vivo efficacy of antiprotozoal drugs. Below are standardized protocols for key experiments.
4.1. In Vivo Model of Amoebic Colitis
-
Animal Model: Male C3H/HeJ mice (4-6 weeks old).
-
Parasite Strain: Metronidazole-resistant Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain with induced resistance).
-
Infection: Intracecal inoculation of 1 x 10^6 trophozoites in logarithmic growth phase.
-
Drug Administration: Treatment is initiated 24 hours post-infection and administered orally once daily for 5 consecutive days.
-
Efficacy Assessment:
-
Cecal Score: On day 6 post-infection, ceca are scored based on gross pathology (0=normal, 4=severe inflammation and ulceration).
-
Parasite Load: Cecal contents are cultured to determine the number of viable trophozoites.
-
Histopathology: Cecal tissues are fixed, sectioned, and stained with H&E to assess tissue damage and inflammation.
-
4.2. In Vivo Model of Giardiasis
-
Animal Model: Gerbils or adult C57BL/6 mice.
-
Parasite Strain: Metronidazole-resistant Giardia lamblia cysts (e.g., from a clinical isolate known to be refractory to treatment).
-
Infection: Oral gavage of 1 x 10^4 cysts.
-
Drug Administration: Treatment begins on day 5 post-infection and is administered orally for 3-5 consecutive days.
-
Efficacy Assessment:
-
Cyst Shedding: Fecal samples are collected daily and cysts are enumerated using a hemocytometer or flow cytometry.
-
Trophozoite Count: On the final day of the experiment, the small intestine is excised, and the number of trophozoites is determined by microscopy.[18]
-
Visualizing Experimental Workflows and Pathways
5.1. Experimental Workflow for In Vivo Efficacy Testing
References
- 1. [Treatment of intestinal amebiasis with this compound (Falmonox). Comparative study of therapeutic schemes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Treatment of intestinal amebiasis with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Treatment of intestinal amebiasis using this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Amebiasis: its treatment with WIN 13.146 (this compound)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uncovering novel antiamoebic compounds in plants, maple syrup and marine microbes – Rhode Island IDeA Network of Biomedical Research Excellence [web.uri.edu]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. An Overview of Drug Resistance in Protozoal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug resistance in protozoan parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug resistance in the sexually transmitted protozoan Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metronidazole resistance in the protozoan parasite Entamoeba histolytica is associated with increased expression of iron-containing superoxide dismutase and peroxiredoxin and decreased expression of ferredoxin 1 and flavin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotechrep.ir [biotechrep.ir]
- 12. In Vitro Metronidazole and Tinidazole Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Resistance in the Microaerophilic Parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitazoxanide and tizoxanide demonstrate high levels of in vitro activity against metronidazole-susceptible and metronidazole-resistant Trichomonas vaginalis clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Luminal agents in the treatment of amebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug repurposing and human parasitic protozoan diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Reprofiled Drug, Auranofin, Is Effective against Metronidazole-Resistant Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of Teclozan: A Comparative Guide to Antiprotozoal Mechanisms of Action
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of an antimicrobial agent is paramount for optimizing its efficacy and overcoming resistance. Teclozan, an antiprotozoal drug used in the treatment of amoebiasis, presents a compelling case study in this pursuit. While its clinical effectiveness is acknowledged, the molecular intricacies of how it eradicates protozoa like Entamoeba histolytica remain largely enigmatic. This guide provides a comparative analysis of this compound's proposed mechanisms of action against those of established alternative drugs, highlighting the molecular techniques that could be pivotal in validating its therapeutic pathways.
The prevailing hypothesis surrounding this compound's mechanism of action centers on its ability to disrupt the metabolic pathways of protozoa. It is believed to target the electron transport chain, a critical process for generating cellular energy in the form of ATP.[1] By interfering with this chain, this compound would effectively starve the parasite of the energy required for survival and replication. Additionally, some reports suggest that this compound may also interfere with the parasite's DNA synthesis, further hindering its ability to proliferate.[1] However, it is crucial to note that these mechanisms are not well-documented and lack robust validation through modern molecular techniques.[1]
This guide will delve into the validated mechanisms of alternative antiprotozoal agents, offering a framework for the potential molecular validation of this compound's action. We will explore the experimental protocols that have been instrumental in elucidating these pathways and present quantitative data to facilitate a clear comparison.
A Comparative Look at Antiprotozoal Mechanisms
To contextualize the proposed but unverified mechanism of this compound, it is instructive to examine the well-characterized mechanisms of other antiprotozoal drugs. This comparison not only highlights the current knowledge gap regarding this compound but also suggests potential avenues for future research.
| Drug Class | Example Drug | Primary Mechanism of Action | Molecular Target | Validation Techniques |
| Dichloroacetamide Derivative | This compound | Proposed: Inhibition of electron transport chain and DNA synthesis.[1] | Hypothesized: Components of the mitochondrial respiratory chain; DNA replication machinery. | Currently Lacking |
| Nitroimidazoles | Metronidazole | Prodrug activation by reduction of its nitro group, leading to the formation of cytotoxic radicals that damage DNA and other macromolecules. | Pyruvate:ferredoxin oxidoreductase (PFOR), Thioredoxin Reductase. | Mass spectrometry to identify protein adducts; DNA fragmentation assays; Enzyme inhibition assays. |
| Thiazolides | Nitazoxanide | Inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is essential for anaerobic energy metabolism.[2][3][4] | Pyruvate:ferredoxin oxidoreductase (PFOR).[2][3][4] | Enzyme kinetics assays; X-ray crystallography of the drug-target complex; Metabolomic analysis. |
| Luminal Amoebicide | Diloxanide Furoate | The precise mechanism is not fully elucidated, but it is thought to inhibit protein synthesis.[5][6] | Hypothesized: Ribosomal components. | In vitro translation assays; Analysis of polysome profiles. |
Illuminating the Path Forward: Experimental Protocols for Validation
Validating the proposed mechanisms of this compound requires a multi-pronged approach employing a suite of molecular techniques. The following protocols, adapted from studies on other antiprotozoal agents, could provide the necessary experimental evidence.
Elucidating the Impact on the Electron Transport Chain
To investigate the hypothesis that this compound inhibits the electron transport chain, the following experimental workflow can be employed.
References
Comparative Pharmacokinetics of Teclozan: A Guide for Researchers
A comprehensive overview of the pharmacokinetic profile of the antiprotozoal agent Teclozan. This guide synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), and provides a representative experimental protocol for preclinical pharmacokinetic studies. It should be noted that while this guide provides a thorough review of this compound, publicly available comparative pharmacokinetic data for its analogs is currently unavailable.
Pharmacokinetic Profile of this compound
This compound, an antiprotozoal drug, is primarily used in the treatment of amoebiasis. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic properties, which govern its journey through the body. The available literature indicates that this compound is administered orally and is well-absorbed, allowing for systemic circulation to reach infected tissues.[1][2][3] The liver is the primary site of metabolism for this compound.[1][3] Following metabolism, the drug and its metabolites are excreted from the body through both renal and fecal pathways.[2][3]
While the qualitative aspects of this compound's pharmacokinetics are described, specific quantitative parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½) are not well-documented in publicly accessible literature. Consequently, a direct quantitative comparison with its analogs is not feasible at this time.
Summary of Pharmacokinetic Parameters
| Parameter | This compound | This compound Analogs |
| Route of Administration | Oral[1][2] | Data not available |
| Absorption | Well-absorbed orally[2][3] | Data not available |
| Distribution | Circulates through the bloodstream to infected tissues[2] | Data not available |
| Metabolism | Primarily metabolized in the liver[1][3] | Data not available |
| Excretion | Renal and fecal routes[2][3] | Data not available |
| Quantitative Data (Cmax, Tmax, AUC, etc.) | Not well-documented | Data not available |
Visualizing the Pharmacokinetic Pathway of this compound
The following diagram illustrates the absorption, distribution, metabolism, and excretion (ADME) pathway of this compound based on available information.
References
Independent Validation of Teclozan Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the available research on Teclozan for the treatment of amoebiasis, alongside current alternative therapies. The information presented is based on published literature; however, it is critical to note a significant disparity in the volume and vintage of research. Studies on this compound are predominantly from the 1960s and 1970s, with limited independent validation in recent decades. In contrast, alternative treatments like metronidazole and tinidazole have been subject to more extensive and recent investigation, including systematic reviews.
This compound: An Overview of Published Findings
This compound, also known by the trade name Falmonox and as Win-Am-13146, is an antiprotozoal agent investigated for its efficacy against Entamoeba histolytica, the parasite responsible for amoebiasis.[1][2]
Mechanism of Action
The precise mechanism of action of this compound is not well-documented in recent literature.[3] Older and secondary sources suggest a multi-faceted approach to eliminating the parasite:
-
Disruption of Metabolic Pathways: this compound is believed to interfere with the metabolic processes of the amoeba, specifically targeting its enzyme systems essential for protein and nucleic acid synthesis.[4] This disruption inhibits the parasite's growth and replication.[3][4]
-
Interference with Electron Transport Chain: Some sources indicate that this compound targets the protozoan's electron transport chain, which is crucial for generating ATP (adenosine triphosphate), the cell's primary energy source.[3][5] This leads to energy depletion and parasite death.[5]
-
DNA Synthesis Inhibition: There is some evidence to suggest that this compound may also affect the DNA synthesis of the amoebas, hindering replication and repair processes.[5]
Efficacy from Early Clinical Trials
A number of clinical studies on this compound for the treatment of intestinal amoebiasis were published in the 1960s and 1970s.[2][6][7] One study involving 51 patients with chronic intestinal amoebiasis reported a cure rate of 76.47% after a single course of treatment, and 88.23% after a second course. The drug was reported to be well-tolerated by all patients. Another comparative study of therapeutic schemes for this compound in intestinal amoebiasis was also conducted, though details of the outcomes are sparse in readily available literature.[7] It is important to emphasize that these studies lack modern methodologies, such as robust randomization, blinding, and control groups, and have not been independently replicated in recent years.
Alternative Treatments for Amoebiasis
Metronidazole and tinidazole are the current standard therapies for invasive amoebiasis.[8][9][10] These drugs have been more extensively studied, with numerous clinical trials and systematic reviews evaluating their efficacy and safety.
Comparative Efficacy of Alternatives
A Cochrane Review analyzing 41 studies and 4,487 participants provides the most robust comparative data on antiamoebic drugs.[10][11] The key findings include:
-
Tinidazole vs. Metronidazole: Tinidazole may be more effective than metronidazole in reducing clinical failure and is likely associated with fewer adverse events.[8][10][11]
-
Combination Therapy: Combination drug therapy may be more effective in reducing parasitological failure compared to metronidazole alone.[8][10]
The review highlights that many of the included trials were conducted over 20 years ago and had methodological limitations.[10]
Quantitative Data Summary
Due to the limited and dated nature of the this compound studies, a direct, statistically valid comparison of efficacy with modern alternatives is not feasible. The following tables summarize the available data.
Table 1: Summary of this compound Efficacy from a Historical Study
| Study | Number of Patients | Treatment Regimen | Cure Rate (First Course) | Cure Rate (Second Course) |
| Intensive treatment of chronic intestinal amoebiasis with WIN-13, 146 (this compound) | 51 | 1,500 mg total dose over three consecutive days | 76.47% | 88.23% |
Table 2: Comparative Efficacy of Metronidazole and Tinidazole (from a Cochrane Review)
| Comparison | Outcome | Relative Risk (95% CI) | Certainty of Evidence |
| Tinidazole vs. Metronidazole | Clinical Failure | 0.28 (0.15 to 0.51) | Low |
| Tinidazole vs. Metronidazole | Adverse Events | 0.65 (0.46 to 0.92) | Moderate |
| Combination Therapy vs. Metronidazole | Parasitological Failure | 0.36 (0.15 to 0.86) | Low |
Experimental Protocols
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
-
Diagnosis: Diagnosis of E. histolytica infection should be confirmed using sensitive and specific methods like stool antigen detection tests or PCR, as stool microscopy alone cannot differentiate it from the non-pathogenic E. dispar.[8]
-
Outcome Measures:
-
Clinical Failure: Persistence of symptoms after treatment.
-
Parasitological Failure: Continued presence of E. histolytica in stool samples post-treatment.
-
-
Statistical Analysis: Appropriate statistical methods should be used to compare the efficacy and safety of the different treatment arms.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and a general workflow for evaluating antiamoebic drugs.
Caption: Proposed mechanism of action for this compound against Entamoeba histolytica.
Caption: A generalized experimental workflow for a clinical trial evaluating antiamoebic drugs.
Conclusion
The available evidence for this compound is dated and does not meet modern standards for clinical research. While early studies suggested it may be an effective treatment for amoebiasis, a lack of independent validation and detailed, peer-reviewed research in recent decades makes it difficult to ascertain its true efficacy and safety profile compared to current standard treatments. Researchers interested in this compound would need to conduct new, well-designed clinical trials to validate the historical findings and establish its place, if any, in the modern therapeutic arsenal against amoebiasis. For now, nitroimidazoles like metronidazole and tinidazole remain the more evidence-supported treatment options.
References
- 1. [Preliminary note on the action of Win-Am-13146 (Teclosine) in intestinal amebiasis. Clinico-therapeutic trial of a new amebicide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Amebiasis: its treatment with WIN 13.146 (this compound)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. [Treatment of intestinal amebiasis using this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Treatment of intestinal amebiasis with this compound (Falmonox). Comparative study of therapeutic schemes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiamoebic drugs for treating amoebic colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoids as a Natural Treatment Against Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiamoebic drugs for treating amoebic colitis | Cochrane [cochrane.org]
- 11. Antiamoebic drugs for treating amoebic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Teclozan: A Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of Teclozan, a crucial step in maintaining laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to established principles for pharmaceutical waste management to ensure the safe handling of this and similar chemical compounds.
The primary step in the proper disposal of any pharmaceutical, including this compound, is to determine if it qualifies as hazardous waste under the Resource Conservation and Recovery Act (RCRA), as this dictates subsequent handling, storage, and disposal procedures. Given the environmental concerns associated with structurally similar compounds, it is recommended to handle this compound with a high degree of caution to prevent environmental release.
Step-by-Step Disposal Protocol for this compound
In the absence of specific disposal protocols for this compound, the following procedural steps, based on general pharmaceutical waste management guidelines and environmental safety principles, should be followed.
Step 1: Hazardous Waste Determination
The generator of the waste is responsible for determining if it is hazardous. This involves two main assessments:
-
Checking Listed Wastes: Determine if this compound is explicitly listed as a hazardous waste on the F, K, P, or U lists found in 40 CFR §261.31-33. A thorough review of these lists is the first step in the classification process.
-
Assessing Waste Characteristics: If not a listed waste, evaluate if the this compound waste exhibits any of the four characteristics of hazardous waste:
-
Ignitability: The ability to catch fire under certain conditions.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The presence of certain toxic chemicals that can be harmful if released into the environment. This assessment may require analytical testing by a qualified laboratory.
-
Step 2: Segregation and Storage
Proper segregation and storage of this compound waste are critical to prevent accidental exposure and environmental contamination.
-
Containers: Use containers that are compatible with this compound, in good condition, and securely sealed to prevent leaks.
-
Labeling: Clearly label the waste container with "Hazardous Waste" (if applicable) and the specific contents ("this compound waste").
-
Storage: Accumulate waste in a designated, secure area, adhering to the accumulation time limits set by the EPA for your facility's generator status.
Step 3: Disposal
The method of disposal depends on the hazardous waste determination.
-
Hazardous Waste: If determined to be hazardous, this compound waste must be treated and disposed of at a permitted hazardous waste facility. This typically involves incineration at high temperatures. A licensed hazardous waste contractor should be used for transportation and disposal.
-
Non-Hazardous Waste: Even if not classified as RCRA hazardous, due to the potential for environmental harm, avoid disposing of this compound in the regular trash or down the drain. The recommended best practice is to use a licensed pharmaceutical waste disposal service that utilizes incineration.
Regulatory and Disposal Considerations
| Consideration | Description | Key Recommendations |
| Regulatory Framework | Disposal is governed by the EPA's Resource Conservation and Recovery Act (RCRA) and may be subject to stricter state and local regulations. | Always consult federal, state, and local regulations to ensure full compliance. |
| Hazardous Waste Determination | The generator of the waste is legally responsible for determining if it is hazardous. | Review RCRA lists (F, K, P, U) and assess the characteristics of ignitability, corrosivity, reactivity, and toxicity. |
| Environmental Release | Compounds similar to this compound are known to be harmful to aquatic life with long-lasting effects. | Do not dispose of this compound down the drain or in the regular trash. |
| Disposal Method | The appropriate disposal method depends on the hazardous waste determination. | For hazardous waste, use a licensed hazardous waste management company for incineration. For non-hazardous waste, incineration through a pharmaceutical waste service is the best practice. |
| Documentation | Meticulous record-keeping is essential for regulatory compliance. | For hazardous waste, a hazardous waste manifest is required for off-site transportation and disposal. This document tracks the waste from generation to its final disposal facility. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting both human health and the ecosystem.
Safeguarding Your Research: A Comprehensive Guide to Handling Teclozan
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Teclozan in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure a safe and compliant research environment.
When handling any chemical, the paramount principle is to minimize exposure. For this compound, a solid, powdered antiprotozoal agent, this involves a combination of appropriate personal protective equipment (PPE), meticulous handling techniques, and clearly defined emergency and disposal plans.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper selection and use of PPE are non-negotiable for mitigating risks associated with handling chemical compounds. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety practices for powdered chemicals.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from airborne particles and potential splashes. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Essential for preventing inhalation of fine powder, especially when weighing or transferring. |
| Body Protection | Fully-buttoned laboratory coat | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes | Prevents injury from spills or dropped equipment. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will significantly enhance safety and experimental reproducibility.
1. Preparation and Weighing:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated enclosure, to contain any airborne powder.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use a dedicated set of utensils (spatulas, weigh boats) for this compound to prevent cross-contamination.
-
When weighing, do so carefully to minimize the generation of dust.
2. Dissolution and Use:
-
If dissolving this compound, add the solvent to the powder slowly to avoid splashing.
-
Keep containers with this compound solutions clearly labeled and sealed when not in use.
3. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
For small powder spills, gently cover with damp paper towels to avoid raising dust, then wipe clean.
-
For larger spills, follow your institution's hazardous material spill response protocol.
-
All materials used for cleanup should be treated as hazardous waste.
4. Disposal:
-
Unused this compound and any contaminated disposable materials (e.g., gloves, weigh boats, paper towels) should be collected in a designated, sealed hazardous waste container.
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| CAS Registry Number | 5560-78-1 | [1] |
| Molecular Formula | C20H28Cl4N2O4 | [1] |
| Molecular Weight | 502.26 g/mol | [1] |
| Melting Point | 137.6-143.9 °C | [1] |
| Oral LD50 (mice) | >8000 mg/kg | [1] |
Visualizing the Workflow: Safe Handling of this compound
To provide a clear, at-a-glance overview of the safe handling process, the following diagram illustrates the logical workflow from preparation to disposal.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their experimental protocols, fostering a culture of safety and scientific excellence. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for any chemicals used in your research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
